Ethyl 3-oxo-3-thiazol-2-YL-propionate
Description
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Properties
IUPAC Name |
ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGKPDXKHOZVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628536 | |
| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212621-63-1 | |
| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of ethyl 3-oxo-3-thiazol-2-yl-propionate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its β-keto ester functionality and the presence of the thiazole ring, this molecule presents a versatile scaffold for the synthesis of a variety of more complex derivatives with potential biological activities.
Core Chemical Properties
This compound is a small molecule with the chemical formula C₈H₉NO₃S.[1][2] The presence of both a ketone and an ester functional group, separated by a methylene group, classifies it as a β-keto ester. The thiazole ring is a key structural feature found in numerous biologically active compounds.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 212621-63-1 | [1][2] |
| Molecular Formula | C₈H₉NO₃S | [1][2] |
| Molecular Weight | 199.23 g/mol | [1] |
| Boiling Point | 309.0±22.0 °C at 760 mmHg | [2] |
| Flash Point | 140.7±22.3 °C | [2] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests two primary plausible synthetic routes: the Hantzsch thiazole synthesis and the Claisen condensation.
Generalized Experimental Protocol: Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. For the synthesis of this compound, a plausible approach involves the condensation of a thiazole-containing ester with ethyl acetate.
Materials:
-
Ethyl thiazole-2-carboxylate
-
Ethyl acetate
-
Sodium ethoxide (or another suitable strong base)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium ethoxide is suspended in an anhydrous solvent (diethyl ether or THF).
-
A solution of ethyl thiazole-2-carboxylate and ethyl acetate in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a specified period to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the resulting enolate.
-
The aqueous layer is extracted with an organic solvent. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Spectral Data
At the time of this writing, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in publicly accessible databases. For researchers who synthesize this compound, it is recommended to perform a full spectral characterization to confirm its structure.
Biological Activity and Drug Development Potential
The thiazole moiety is a well-known pharmacophore present in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[3] The β-keto ester functionality in this compound provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of novel derivatives with potential therapeutic applications.
However, there is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound itself. Further research is required to explore the pharmacological profile of this compound and its derivatives.
Safety and Handling
A Material Safety Data Sheet (MSDS) should be consulted before handling this compound. As with any chemical, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a heterocyclic compound with potential as a building block in medicinal chemistry. This guide has summarized the currently available chemical and physical data. Significant gaps in the literature exist, particularly concerning its experimentally determined physical properties, detailed synthetic protocols, comprehensive spectral characterization, and biological activity. Further investigation into these areas would be highly valuable to the scientific community and could pave the way for the discovery of novel therapeutic agents.
References
An In-depth Technical Guide to Ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 3-oxo-3-thiazol-2-yl-propionate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key identifiers, physicochemical properties, a detailed plausible synthesis protocol, and a discussion of its potential biological significance based on the activities of related thiazole-containing molecules.
Chemical Identifiers and Properties
This compound is a beta-keto ester containing a thiazole ring. The following tables summarize its key identifiers and computed physicochemical properties.
| Identifier Type | Value |
| CAS Number | 212621-63-1 |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 199.23 g/mol |
| IUPAC Name | ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate |
| Canonical SMILES | CCOC(=O)CC(=O)C1=NC=CS1 |
| InChI | InChI=1S/C8H9NO3S/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-5H,2-3H2,1H3 |
| InChIKey | VNKSPYXTDAPDCL-UHFFFAOYSA-N |
| PubChem CID (Related) | 606648 |
| Physicochemical Property | Predicted Value |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 199.03031 g/mol |
| Topological Polar Surface Area | 84.9 Ų |
Synthesis of this compound
The synthesis of this compound can be achieved via a Claisen condensation reaction. This well-established method for forming carbon-carbon bonds involves the reaction of an ester with an enolizable proton with another ester in the presence of a strong base. In this case, ethyl acetate can be condensed with ethyl 2-thiazolecarboxylate.
Plausible Experimental Protocol: Claisen Condensation
Materials:
-
Ethyl 2-thiazolecarboxylate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether or THF.
-
Addition of Reactants: A solution of ethyl 2-thiazolecarboxylate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in the chosen anhydrous solvent is added dropwise to the stirred suspension of sodium ethoxide at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6). The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Biological Significance and Potential Applications
While specific biological activity data for this compound is not extensively reported in the public domain, the thiazole moiety is a well-recognized pharmacophore in medicinal chemistry. Thiazole-containing compounds exhibit a broad spectrum of biological activities, suggesting potential avenues of investigation for the title compound.
Key Therapeutic Areas for Thiazole Derivatives:
-
Antimicrobial Agents: Many thiazole derivatives have demonstrated potent antibacterial and antifungal properties. The thiazole ring is a core component of several clinically used antibiotics.
-
Anticancer Agents: The thiazole scaffold is present in a number of anticancer drugs. These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.
-
Anti-inflammatory Activity: Thiazole-containing molecules have been investigated for their anti-inflammatory effects, often by targeting enzymes involved in the inflammatory cascade.
The presence of the β-keto ester functionality in this compound provides a versatile chemical handle for further synthetic modifications. This allows for the generation of a library of derivatives, which can be screened for various biological activities.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
General Handling Workflow for Beta-Keto Esters
Caption: General safety workflow for handling beta-keto esters.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The information presented on its synthesis and the known biological importance of the thiazole scaffold highlights its potential as a valuable building block in the discovery of novel therapeutic agents.
An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-oxo-3-thiazol-2-yl-propionate, a valuable building block in medicinal chemistry and drug development. This document details the core synthesis mechanism, a plausible experimental protocol, and representative quantitative data.
Synthesis Pathway and Mechanism
The synthesis of this compound is achieved through a Claisen condensation reaction. This well-established carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In this specific synthesis, ethyl thiazole-2-carboxylate serves as the acylating agent and ethyl acetate provides the enolizable α-protons.
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl thiazole-2-carboxylate.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-keto ester, this compound.
-
Deprotonation of the Product: The product is a β-keto ester with acidic α-protons, which are readily deprotonated by the ethoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.
-
Protonation: An acidic workup is required in the final step to protonate the enolate of the β-keto ester and yield the final neutral product.
Synthesis Pathway Diagram
Caption: Claisen condensation pathway for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, plausible experimental protocol for the synthesis of this compound based on established Claisen condensation procedures.
Materials:
-
Ethyl thiazole-2-carboxylate
-
Ethyl acetate, anhydrous
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere.
-
Base Suspension: Sodium ethoxide (1.1 equivalents) is suspended in anhydrous diethyl ether or THF.
-
Addition of Reactants: A solution of ethyl thiazole-2-carboxylate (1.0 equivalent) and anhydrous ethyl acetate (2.0 equivalents) in the chosen anhydrous solvent is added dropwise to the stirred suspension of the base at 0 °C (using an ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by carefully pouring the mixture into ice-cold 1 M HCl with vigorous stirring until the pH is acidic.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of the target compound.
Quantitative Data
The following tables summarize the expected quantitative data for this compound. These values are based on typical results for Claisen condensations of heteroaromatic esters and spectroscopic principles.
Table 1: Physicochemical Properties and Yield
| Property | Value |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 199.23 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Typical Yield | 60-80% |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 1.2-1.4 (t, 3H, -CH₃), 4.1-4.3 (q, 2H, -OCH₂-), 4.0-4.2 (s, 2H, -COCH₂CO-), 7.6-7.8 (d, 1H, thiazole-H), 8.0-8.2 (d, 1H, thiazole-H) |
| ¹³C NMR | δ (ppm): 14.0 (-CH₃), 61.5 (-OCH₂-), 45.0 (-COCH₂CO-), 125.0 (thiazole-CH), 145.0 (thiazole-CH), 165.0 (ester C=O), 170.0 (thiazole-C), 190.0 (keto C=O) |
| IR (cm⁻¹) | ~1740 (ester C=O stretch), ~1685 (keto C=O stretch), ~1640 (C=C stretch of enol form), ~1540 (thiazole ring stretch) |
| MS (m/z) | [M]+ at 199, fragments corresponding to loss of -OEt, -COOEt, and thiazole ring fragmentation |
Disclaimer: The experimental protocol and quantitative data provided are illustrative and based on established chemical principles for analogous reactions. Actual results may vary, and optimization of reaction conditions may be necessary to achieve desired outcomes. All laboratory work should be conducted with appropriate safety precautions.
An In-depth Technical Guide to Ethyl 3-oxo-3-thiazol-2-yl-propionate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 3-oxo-3-thiazol-2-yl-propionate, a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. This document details its discovery and historical context, provides a plausible synthesis protocol, summarizes its key chemical and physical properties, and explores its potential applications.
Discovery and Historical Context
While a singular, dated report on the initial discovery of this compound is not prominent in scientific literature, its existence is a logical consequence of the rich history of thiazole chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, was first synthesized by Hantzsch in 1887. This seminal work opened the door to the exploration of a vast chemical space of thiazole-containing molecules.
Over the 20th century, the thiazole moiety was identified as a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds. This includes natural products like thiamine (Vitamin B1) and synthetic drugs with a wide range of therapeutic applications, such as antimicrobial, anti-inflammatory, and anticancer agents.
The synthesis of this compound would have become a feasible and logical step with the establishment of the Claisen condensation as a fundamental carbon-carbon bond-forming reaction. This reaction, which creates β-keto esters, provides a powerful tool for elaborating complex molecular architectures from simpler ester precursors. The development of reliable methods for the synthesis of key intermediates, such as ethyl 2-thiazolecarboxylate, paved the way for the preparation of the title compound. Its primary historical and ongoing significance lies in its role as a versatile building block for the synthesis of more complex, biologically active thiazole derivatives.
Chemical and Physical Properties
The known quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 199.23 g/mol |
| CAS Number | 212621-63-1 |
| Boiling Point | 309.0 ± 22.0 °C at 760 mmHg |
| Density | 1.271 ± 0.06 g/cm³ |
| pKa (most acidic) | 6.31 ± 0.20 |
Synthesis: A Detailed Experimental Protocol
The most common and logical method for the preparation of this compound is the Claisen condensation. Below is a detailed, generalized experimental protocol based on established procedures for the synthesis of analogous β-keto esters.
Materials:
-
Ethyl 2-thiazolecarboxylate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Experimental Procedure:
-
Reaction Setup: A three-necked, round-bottomed flask is thoroughly flame-dried and allowed to cool under a stream of inert gas (e.g., nitrogen or argon). The flask is then equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, ensuring all connections are sealed and the inert atmosphere is maintained.
-
Reagent Preparation: Sodium ethoxide (1.1 equivalents) is carefully weighed and suspended in anhydrous diethyl ether or THF inside the reaction flask.
-
Addition of Esters: A solution of ethyl 2-thiazolecarboxylate (1.0 equivalent) and dry ethyl acetate (1.5 equivalents) in the chosen anhydrous solvent is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred suspension of sodium ethoxide at ambient temperature over a period of 30-60 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to reflux for 2-4 hours to ensure the reaction proceeds to completion. The progress of the condensation can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled in an ice-water bath.
-
The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl with vigorous stirring until the mixture is acidic (pH ~5-6), which protonates the enolate product.
-
The resulting biphasic mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with fresh portions of diethyl ether or ethyl acetate.
-
The organic layers are combined and washed sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
-
Purification:
-
The washed organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude residue, which is the desired this compound, can then be purified by either vacuum distillation or column chromatography on silica gel to yield the final product of high purity.
-
Visualizing the Process and Mechanism
To aid in the understanding of the synthesis, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical mechanism.
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Caption: The logical reaction pathway of the Claisen condensation for the synthesis of the title compound.
Applications in Drug Development and Research
This compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its utility as a versatile chemical intermediate. The presence of both a β-keto group and an ester functionality allows for a wide range of subsequent chemical modifications, enabling the synthesis of diverse molecular scaffolds.
The thiazole nucleus is a key component in numerous approved drugs, and this building block provides a convenient starting point for the synthesis of novel thiazole-containing compounds. These derivatives can be screened for a wide array of biological activities, contributing to the discovery of new therapeutic agents. The reactivity of the β-keto ester moiety can be exploited in reactions such as:
-
Heterocycle formation: Condensation with hydrazines, ureas, or other binucleophiles to create new heterocyclic rings fused to or substituted on the thiazole core.
-
Alkylation and Acylation: The acidic α-proton allows for the introduction of various substituents at the C2 position of the propionate chain.
-
Decarboxylation: The β-keto ester can be hydrolyzed and decarboxylated to yield a 2-thiazolyl methyl ketone.
Given the synthetic versatility of this compound, it remains a valuable tool for medicinal chemists and researchers in the ongoing quest for novel and effective drug candidates. As it is a synthetic building block, there are no known signaling pathways that it directly interacts with. However, the more complex molecules synthesized from it are often designed to target specific enzymes, receptors, or other proteins involved in various disease-related signaling cascades.
An In-depth Technical Guide to the Spectral Analysis of Ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-thiazol-2-yl-propionate (CAS No. 212621-63-1) is a heterocyclic β-keto ester of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in many biologically active compounds. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule. This guide provides a comprehensive overview of the expected spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound.
Predicted Spectral Data
The predicted spectral data for this compound is summarized in the tables below. These predictions are based on established principles of NMR, IR, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~1.3 | Triplet | 3 | -CH₃ (ethyl group) |
| ~4.2 | Quartet | 2 | -OCH₂- (ethyl group) |
| ~4.0 | Singlet | 2 | -COCH₂CO- |
| ~7.7 | Doublet | 1 | Thiazole H-5 |
| ~8.1 | Doublet | 1 | Thiazole H-4 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~14 | CH₃ | -C H₃ (ethyl group) |
| ~45 | CH₂ | -COC H₂CO- |
| ~62 | CH₂ | -OC H₂- (ethyl group) |
| ~123 | CH | Thiazole C -5 |
| ~145 | CH | Thiazole C -4 |
| ~165 | C | Ester C =O |
| ~168 | C | Thiazole C -2 |
| ~190 | C | Ketone C =O |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 | Medium | C-H stretch (thiazole ring) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1570 | Medium | C=N stretch (thiazole ring) |
| ~1200 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 199.03 | [M]⁺ (Molecular Ion) |
| 154.01 | [M - OCH₂CH₃]⁺ |
| 126.99 | [M - COOCH₂CH₃]⁺ |
| 111.98 | [Thiazol-2-yl-CO]⁺ |
| 84.98 | [Thiazole]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
¹H NMR Spectroscopy
Objective: To determine the number and types of protons in the molecule and their connectivity.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz spectrometer.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Key parameters include the pulse angle, acquisition time, and relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
¹³C NMR Spectroscopy
Objective: To determine the number and types of carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[2]
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]
-
-
Data Processing:
-
Process the data similarly to ¹H NMR (Fourier transformation, phasing, and referencing).
-
The solvent signal can be used for referencing (e.g., the central peak of CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr (approx. 100 mg) and press the mixture into a transparent pellet.[4]
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.[5]
-
-
Instrument Setup: Place the sample in the IR beam path of the FT-IR spectrometer.
-
Data Acquisition:
-
First, run a background spectrum of the empty sample holder or the solvent.[4]
-
Then, run the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for small molecules include:
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is first separated by GC before entering the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, the sample is separated by LC before ionization.
-
-
Ionization: Ionize the sample using an appropriate technique. Common methods include:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing structural information.[6]
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, giving clear molecular weight information.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for Compound Characterization.
References
solubility profile of ethyl 3-oxo-3-thiazol-2-yl-propionate in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-3-thiazol-2-yl-propionate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its solubility in various solvents is a critical physicochemical parameter that influences its suitability for use in synthesis, formulation, and biological screening. This technical guide addresses the solubility profile of this compound. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic or aqueous solvents.
This document, therefore, provides a standardized, detailed experimental protocol for determining the solubility of a compound such as this compound. The presented methodology, based on the reliable shake-flask method, is intended to guide researchers in generating the necessary solubility data in their own laboratories. A visual representation of the experimental workflow is also provided to facilitate a clear understanding of the process.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound (CAS No: 212621-63-1) in various solvents has not been reported in publicly accessible scientific journals, patents, or chemical data repositories. Researchers are advised to determine this data experimentally. For this purpose, a generalized experimental protocol is provided in the following section.
A proposed structure for the presentation of experimentally determined data is as follows:
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| e.g., Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The following is a generalized yet detailed protocol for determining the equilibrium solubility of a solid compound like this compound in various solvents. This method is widely accepted and considered the "gold standard" for solubility measurements.
Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, pure form)
-
Selected solvents of analytical grade
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Preparation of the Solid-Solvent Mixture:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that a saturated solution has been achieved.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The required time may need to be established empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Sample Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
An In-depth Technical Guide to the Physical and Chemical Stability of Ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific physical and chemical stability of ethyl 3-oxo-3-thiazol-2-yl-propionate is not extensively available in peer-reviewed literature. This guide provides a detailed stability assessment based on the well-established chemical principles of its constituent functional groups: the β-keto ester and the thiazole ring. The proposed degradation pathways and experimental protocols are predictive and intended to serve as a foundational resource for stability-indicating studies.
Introduction
This compound is a bifunctional molecule featuring a thiazole ring, a common scaffold in many pharmaceutical agents, and a β-keto ester moiety, a versatile synthetic intermediate.[1] Understanding the stability of this compound is critical for its handling, storage, and application in drug discovery and development, where degradation can impact purity, potency, and safety. This document outlines the predicted stability profile of this compound and provides standardized protocols for its evaluation.
Predicted Physicochemical Properties
While comprehensive experimental data is limited, the following table summarizes some of the known and predicted physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 199.23 g/mol |
| CAS Number | 212621-63-1 |
| Appearance | Predicted to be a liquid or low-melting solid |
| Boiling Point | 309°C at 760 mmHg (Predicted) |
| Flash Point | 140.7°C (Predicted) |
| Density | 1.271 g/cm³ (Predicted) |
| LogP | 1.279 (Predicted) |
Predicted Chemical Stability and Degradation Pathways
The chemical stability of this compound is primarily dictated by the reactivity of the β-keto ester functional group. The thiazole ring is generally aromatic and stable, though it can be susceptible to photodegradation and oxidation under certain conditions.[2][3]
Hydrolytic Degradation
Hydrolysis is anticipated to be the principal degradation pathway for this molecule under both acidic and basic conditions.[4]
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ethyl ester is expected to hydrolyze to the corresponding β-keto acid (3-oxo-3-(thiazol-2-yl)propanoic acid). This reaction is reversible.[5] The resulting β-keto acid is inherently unstable and is likely to undergo rapid decarboxylation upon gentle heating to yield 2-acetylthiazole and carbon dioxide.[6][7]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to form the carboxylate salt of the β-keto acid. This process is effectively irreversible because the resulting carboxylate is resistant to nucleophilic attack.[5] Subsequent acidification would generate the unstable β-keto acid, leading to decarboxylation.
Thermal Degradation
As an extension of hydrolytic instability, the primary thermal degradation pathway for the β-keto acid intermediate is decarboxylation.[8] Direct thermal stress on this compound in the solid state or in an inert solvent might also lead to decarboxylation, although likely at higher temperatures than for the corresponding acid.
Photodegradation
Both the thiazole ring and the β-keto ester moiety can be susceptible to photodegradation.[3][9] Thiazole-containing compounds can absorb UV radiation, leading to chemical breakdown.[3] The degradation of such compounds can be initiated by reaction with singlet oxygen.[3] Similarly, aromatic β-keto esters can generate radicals upon exposure to light, initiating various degradation pathways.[9] Therefore, exposure to UV and visible light should be minimized.
Oxidative Degradation
The molecule possesses sites susceptible to oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.[2] Additionally, the β-keto ester functionality could be susceptible to oxidative cleavage under harsh conditions, such as exposure to strong oxidizing agents.[10]
Predicted Degradation Pathway Diagram
The most probable degradation pathway for this compound under hydrolytic conditions is illustrated below.
Caption: Predicted primary degradation pathway of this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[11] The following are generalized protocols for conducting such studies on this compound.
General Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Controls: For each stress condition, a control sample (stock solution without the stressor, kept at ambient temperature in the dark) should be analyzed concurrently.
-
Analytical Method: A stability-indicating HPLC method with a UV detector (or PDA for peak purity analysis) should be developed and validated to separate the parent compound from all potential degradants.
Experimental Workflow
The general workflow for conducting forced degradation studies is outlined below.
Caption: General workflow for forced degradation studies.
Detailed Methodologies
4.3.1 Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.
4.3.2 Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Maintain the mixture at room temperature.
-
Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase and analyze by HPLC.
4.3.3 Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Dilute with the mobile phase and analyze immediately by HPLC.
4.3.4 Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a vial and heat in an oven at 80°C. At specified time points, dissolve a portion of the solid in the initial solvent to the target concentration, dilute, and analyze.
-
Solution State: Incubate a sealed vial of the stock solution in an oven at 80°C, protected from light. Withdraw aliquots at specified time points, cool to room temperature, dilute, and analyze.
4.3.5 Photostability
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Maintain a parallel set of samples protected from light (dark control) at the same temperature.
-
At the end of the exposure period, prepare the samples for analysis and compare the results with the dark control.[3]
Conclusion
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. aklectures.com [aklectures.com]
- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-thiazol-2-yl-propionate is a heterocyclic β-keto ester of significant interest in medicinal chemistry and drug development. Its structure combines a reactive β-keto ester moiety with a thiazole ring, a scaffold known for its presence in a wide array of bioactive compounds. This guide provides a comprehensive technical overview of the molecular structure and conformational properties of this compound, intended to support research and development efforts in the pharmaceutical sciences.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 212621-63-1 |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 200.23 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a central propionate chain with a ketone at the β-position and an ester at the α-position. The β-carbon is attached to the C2 position of a thiazole ring.
Keto-Enol Tautomerism
A critical aspect of the conformational landscape of this compound is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is a hallmark of β-dicarbonyl compounds. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring. The presence of the thiazole ring can influence the position of this equilibrium.
Caption: Keto-enol tautomerism of this compound.
Conformational Analysis
The overall conformation of this compound is determined by the rotational freedom around several single bonds:
-
Cα-Cβ bond: Rotation around this bond influences the relative orientation of the ester and keto-thiazole groups.
-
Cβ-C(thiazole) bond: This rotation determines the orientation of the thiazole ring relative to the dicarbonyl system.
-
Cα-C(ester) and O-C(ethyl) bonds: Rotations here define the conformation of the ethyl ester group.
Computational modeling studies on analogous thiazole derivatives suggest that the planar enol form is likely to be a significant, if not the dominant, conformer in non-polar solvents due to the stabilizing effect of the intramolecular hydrogen bond. In polar solvents, the keto form may be more favored.
Experimental Protocols
Synthesis via Claisen Condensation
A plausible and common method for the synthesis of this compound is the Claisen condensation.
Materials:
-
Ethyl 2-thiazolecarboxylate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of ethyl 2-thiazolecarboxylate and ethyl acetate in anhydrous ethanol is added dropwise to a stirred suspension of sodium ethoxide in anhydrous ethanol at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the keto and enol forms. The enol form would exhibit a characteristic downfield signal for the enolic proton (typically 12-15 ppm). The methylene protons of the ethyl group and the methylene protons adjacent to the carbonyl and ester groups will also be present.
-
¹³C NMR: The carbon NMR will show signals for the carbonyl carbons of the keto and ester groups, as well as the carbons of the thiazole ring. The enol form will have distinct signals for the vinylic carbons.
Infrared (IR) Spectroscopy:
-
The IR spectrum of the keto form will show characteristic C=O stretching frequencies for the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).
-
The enol form will exhibit a broad O-H stretch (around 3200-2500 cm⁻¹) due to the intramolecular hydrogen bond, and a C=O stretch for the conjugated ester at a lower frequency (around 1650 cm⁻¹).
Data Presentation
| Parameter | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected IR (ν, cm⁻¹) |
| Keto Form | |||
| CH₂ (ester) | ~4.2 (q) | ~61 | |
| CH₃ (ester) | ~1.3 (t) | ~14 | |
| CH₂ (backbone) | ~4.0 (s) | ~45 | |
| C=O (keto) | ~195 | ~1715 | |
| C=O (ester) | ~168 | ~1740 | |
| Thiazole-H | ~7.5-8.0 | ~120-150 | |
| Enol Form | |||
| OH (enolic) | ~12-15 (br s) | ~3200-2500 (broad) | |
| CH (vinylic) | ~5.5 (s) | ~95 | |
| C=O (ester) | ~172 | ~1650 |
Note: The chemical shifts and vibrational frequencies are approximate and can vary depending on the solvent and other experimental conditions.
Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and analysis.
Conclusion
This compound is a molecule with a rich conformational behavior dominated by keto-enol tautomerism. Understanding its structural properties is crucial for its application in the design of novel therapeutic agents. While detailed experimental data on its solid-state structure is currently lacking in the public domain, a combination of spectroscopic techniques and computational modeling can provide significant insights into its preferred conformations in different environments. This guide provides a foundational understanding to aid researchers in their exploration of this promising chemical entity.
Thiazole-Based Derivatives: A Technical Guide to Research Applications in Drug Discovery and Beyond
Introduction: The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties, including the ability to form hydrogen bonds and participate in various chemical reactions, make it a "privileged scaffold".[3][4] Thiazole derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6] This has led to their incorporation into numerous FDA-approved drugs such as the anticancer agent Dasatinib, the anti-HIV drug Ritonavir, and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1][7] This technical guide provides an in-depth overview of the current and potential research applications of thiazole-based derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways for researchers, scientists, and drug development professionals.
Anticancer Applications
Thiazole derivatives represent a promising class of compounds for the development of novel anticancer agents.[8] Their mechanisms of action are diverse, targeting various biological pathways essential for cancer cell proliferation and survival.[3][8] Clinically used drugs like Dasatinib and Tiazofurin underscore the therapeutic potential of the thiazole scaffold.[1][9]
Mechanisms of Action
-
Tubulin Polymerization Inhibition: Several thiazole-naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
-
Kinase Inhibition: Thiazole derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer.[11] For instance, some derivatives show potent inhibitory activity against the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[11] Others, like Dasatinib, are potent inhibitors of Src kinase.[9]
-
Induction of Apoptosis: Many thiazole compounds exert their anticancer effects by inducing programmed cell death (apoptosis). They can trigger apoptotic pathways by affecting the levels of key regulatory proteins.[12]
-
VEGFR-2 Inhibition: Certain 2-hydrazinyl-thiazole-4(5H)-ones have demonstrated the ability to block vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.[13]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of various thiazole derivatives has been quantified using in vitro cytotoxicity assays against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-Naphthalene | Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [10] |
| A549 (Lung) | 0.97 ± 0.13 | [10] | ||
| Phenylthiazole | - | Indole Ring Substituted | 10 - 30 | [5] |
| Benzothiazole-Pyridine | Compound 19 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [11] |
| Hydrazinyl-Thiazolone | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [13] |
| HepG2 (Liver) | 7.26 ± 0.44 | [13] | ||
| 4-Methyl-1,3-thiazole | Compound 2f (2,5-difluorophenyl) | Hela, MCF-7, HT-29 | Significant Activity | [12] |
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Thiazole derivatives can inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell proliferation and survival that is often hyperactivated in cancer.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the cytotoxic effect of thiazole derivatives on cancer cell lines.[13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Applications
Thiazole and its derivatives have shown significant potential as anti-inflammatory agents, primarily by targeting key enzymes in the inflammatory cascade.[14] This makes them attractive candidates for treating inflammatory disorders.[15][16]
Mechanism of Action: COX/LOX Inhibition
Inflammation is often mediated by the arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15] Thiazole derivatives have been shown to inhibit these enzymes, particularly COX-1 and COX-2, reducing the production of pro-inflammatory prostaglandins.[7][17]
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
| Compound Class | Derivative Example | % Inhibition of Edema (at 3h) | Reference |
| Thiazole-based Chalcones | Compound 3c | 51 - 55% | [16] |
| Substituted Phenyl Thiazoles | Nitro-substituted (3c) | up to 44% | [18] |
| Compound 3d | up to 41% | [18] |
Signaling Pathway: Arachidonic Acid Cascade
This pathway shows how membrane phospholipids are converted into pro-inflammatory mediators and how thiazole derivatives can intervene.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.[18]
-
Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6): a control group, a standard group (e.g., Nimesulide or Indomethacin), and test groups for different doses of the thiazole derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test and standard compounds relative to the control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Antimicrobial Applications
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents.[19] Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[19][20][21]
Spectrum of Activity
Thiazole-based compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Aspergillus niger, Candida albicans).[21][22]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Phenylthiazole-2(3H)-thione | Derivative 40 | S. aureus | 3.125 | [5] |
| B. thuringiensis | 6.25 | [5] | ||
| Thiazolidinones | 4-bromo derivative | Bacteria | 2.3-39.8 (x 10⁻²) µmol/mL | [23] |
| 3-nitro derivative | Fungi | 0.3-38.6 (x 10⁻²) µmol/mL | [23] | |
| Hydrazinylthiazole | Compound 5e | B. subtilis, S. aureus | 15.6 | [22] |
| Compound 5h | E. coli, B. subtilis | 31.25 | [22] |
Experimental Workflow: Antimicrobial Screening
This workflow outlines the typical steps for discovering and evaluating new antimicrobial thiazole derivatives.
Experimental Protocol: Microdilution Method for MIC Determination
This is a standard laboratory method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole derivative in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to check for microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ofloxacin, Fluconazole) should also be tested as a reference.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader by measuring absorbance at 600 nm.
Neuroprotective Applications
Thiazole derivatives are emerging as promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[24][25] Their ability to interact with multiple targets involved in disease pathology makes them particularly valuable.[26]
Mechanism of Action: Cholinesterase Inhibition
In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) contributes to cognitive decline.[27] Thiazole derivatives have been designed as potent inhibitors of these enzymes, helping to restore acetylcholine levels in the brain.[26][28]
Quantitative Data: Cholinesterase Inhibition
| Compound Class | Derivative Example | Target Enzyme | IC₅₀ | Reference |
| Thiazole-Piperazine Hybrids | Compound 3a, 3c, 3i | AChE | Significant Inhibition | [25] |
| Thiazole-Thiadiazole | Compound 8 | AChE & BuChE | Potent Activity | [27] |
Logical Relationship: Mechanism of AChE Inhibition
This diagram illustrates the role of AChE in the synaptic cleft and how thiazole-based inhibitors prevent the breakdown of acetylcholine, enhancing neurotransmission.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and solutions of the test compounds in buffer (with minimal DMSO).
-
Assay Setup: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.
-
Compound Addition: Add 25 µL of different concentrations of the thiazole derivative to the test wells. Add 25 µL of buffer to the blank wells.
-
Enzyme Reaction Initiation: Add 25 µL of AChE enzyme solution to all wells except the blank.
-
Incubation and Measurement: Incubate the plate at 37°C for 15 minutes. Measure the absorbance at 412 nm at regular intervals using a microplate reader. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme activity without any inhibitor. Calculate the IC₅₀ value from the dose-response curve.
Agrochemical Applications
Beyond pharmaceuticals, thiazole derivatives play a significant role in agriculture as fungicides, herbicides, and insecticides.[29][30][31] Their low toxicity and strong biological activity make them excellent candidates for developing green pesticides.[31] The versatility of the thiazole ring allows for structural modifications to fine-tune efficacy, selectivity, and environmental profile.[32] For example, Thifluzamide is a commercial agricultural fungicide containing the thiazole heterocycle.[33]
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is the most classic and widely used method for constructing the thiazole ring.[29][34]
General Synthesis Workflow
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[34][35]
-
Reactant Preparation: In a round-bottom flask, dissolve the respective aryl-substituted thiosemicarbazone (1 mmol) and 2-bromo-4-fluoroacetophenone (1 mmol) in absolute ethanol (20 mL).
-
Reflux: Attach a condenser and reflux the reaction mixture with stirring for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, slowly pour the mixture into crushed ice with stirring.
-
Neutralization: If necessary, neutralize the mixture with a dilute solution of ammonia or sodium bicarbonate to facilitate the precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Drying and Recrystallization: Dry the crude product in an oven or desiccator. Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure thiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12][13]
Conclusion
The thiazole scaffold is a remarkably versatile and vital component in modern chemical and biological research.[5] Its derivatives have demonstrated significant therapeutic potential across a wide spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[6][9][36] The ongoing exploration of new synthetic methodologies and the continued investigation into their mechanisms of action promise to yield novel and more effective therapeutic agents.[37] For researchers in drug discovery, the thiazole ring offers a robust and adaptable framework for designing next-generation drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 14. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. jchemrev.com [jchemrev.com]
- 21. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
- 29. nbinno.com [nbinno.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. nbinno.com [nbinno.com]
- 33. researchgate.net [researchgate.net]
- 34. m.youtube.com [m.youtube.com]
- 35. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 36. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 37. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl 3-oxo-3-thiazol-2-yl-propionate, a valuable β-keto ester intermediate in the development of novel therapeutic agents. The synthetic approach is based on the well-established Claisen condensation reaction, a fundamental method in organic chemistry for carbon-carbon bond formation.
Introduction
This compound is a key building block in medicinal chemistry. The thiazole ring is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. The β-keto ester functionality within the molecule provides a versatile handle for further chemical modifications, enabling the synthesis of more complex heterocyclic systems and potential drug candidates.
Reaction Principle: The Claisen Condensation
The synthesis of this compound is achieved via a Claisen condensation. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In this specific synthesis, ethyl thiazole-2-carboxylate is reacted with ethyl acetate, using a strong base such as sodium ethoxide to facilitate the formation of a new carbon-carbon bond, resulting in the desired β-keto ester.[1][2][3][4] The general mechanism involves the deprotonation of the α-carbon of ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl thiazole-2-carboxylate. Subsequent elimination of an ethoxide group yields the final product.[3][4]
Experimental Protocol: Claisen Condensation
This protocol outlines a plausible and generalized method for the synthesis of this compound.
Materials:
-
Ethyl thiazole-2-carboxylate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute Hydrochloric acid (for workup)
-
Saturated Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in an anhydrous solvent such as diethyl ether or THF.
-
Addition of Reactants: Prepare a solution of ethyl thiazole-2-carboxylate and ethyl acetate in the same anhydrous solvent. Add this solution dropwise to the stirred suspension of the base at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for a specified period to ensure the condensation is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: Upon completion, carefully pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. The aqueous layer is extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.
Data Presentation
The following table summarizes key quantitative data that should be recorded during the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 200.23 g/mol |
| Purity | >95% (as determined by analytical method) |
| Physical Form | Likely a liquid or low-melting solid |
| Storage Conditions | Store in a dark place, under an inert atmosphere, at 2-8°C |
Visualizations
Experimental Workflow:
Caption: A generalized workflow for the synthesis and purification of the target compound.
Logical Relationship of Reaction Components:
Caption: Key components and their roles in the Claisen condensation for the synthesis of the target molecule.
References
Application Notes and Protocols: Ethyl 3-Oxo-3-thiazol-2-yl-propionate as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxo-3-thiazol-2-yl-propionate is a highly valuable and reactive building block for the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a thiazole ring, a β-ketoester functionality, and a reactive methylene group, makes it an ideal precursor for constructing diverse molecular scaffolds of significant interest in medicinal chemistry and drug discovery. The thiazole moiety is a common feature in many biologically active compounds, and the β-ketoester group allows for a wide range of cyclocondensation reactions.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic systems, particularly focusing on the well-established synthesis of thiazolo[3,2-a]pyrimidines. Furthermore, potential applications in other multicomponent reactions for the generation of diverse heterocyclic libraries are discussed.
Key Applications in Heterocyclic Synthesis
The reactivity of the 1,3-dicarbonyl system in this compound allows for its reaction with various binucleophiles to yield a range of heterocyclic cores. A prime application is in the synthesis of the thiazolo[3,2-a]pyrimidine scaffold, a fused heterocyclic system with documented biological activities.[1][2][3][4][5]
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
The reaction between this compound and 2-aminothiazole derivatives is a direct and efficient method for constructing the thiazolo[3,2-a]pyrimidine framework. This reaction typically proceeds through an initial condensation followed by an intramolecular cyclization and dehydration to afford the aromatic heterocyclic system.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of thiazolo[3,2-a]pyrimidine derivatives based on analogous reactions.
| Product | Reactants | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Thiazolo[3,2-a]pyrimidine derivative | This compound, 2-Aminothiazole | Ethanol | - | 6-8 | 85-95 | Analogous |
| Substituted Thiazolo[3,2-a]pyrimidine | This compound, Substituted 2-aminothiazole | DMF | PPA | 4-6 | 80-90 | Analogous |
| Fused Thiazolo[3,2-a]pyrimidine | This compound, Cyclic 2-aminothiazole derivative | Dioxane | HCl | 8-12 | 75-85 | Analogous |
Note: The data presented is based on typical yields and reaction conditions for the synthesis of similar thiazolo[3,2-a]pyrimidine systems and should be considered as a guideline for optimization.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
This protocol describes a typical cyclocondensation reaction between this compound and 2-amino-4-methylthiazole.
Materials:
-
This compound
-
2-Amino-4-methylthiazole
-
Ethanol (absolute)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and 2-amino-4-methylthiazole (1.1 eq.) in absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
Mandatory Visualizations
Reaction Scheme for Thiazolo[3,2-a]pyrimidine Synthesis
Caption: General reaction scheme for the synthesis of Thiazolo[3,2-a]pyrimidines.
Experimental Workflow for Heterocycle Synthesis
Caption: A typical experimental workflow for heterocyclic synthesis.
Potential Applications in Multicomponent Reactions
While specific literature for this compound in named multicomponent reactions is sparse, its structural motifs suggest its potential utility in reactions such as the Hantzsch pyridine synthesis or the Biginelli reaction.
Theoretical Hantzsch-type Pyridine Synthesis
A Hantzsch-type reaction could potentially involve the condensation of this compound, an aldehyde, and a nitrogen source like ammonia or ammonium acetate to yield a dihydropyridine intermediate, which can be subsequently oxidized to the corresponding pyridine derivative. This would lead to the formation of novel thiazolyl-substituted pyridines.
Theoretical Biginelli-type Reaction
Similarly, in a Biginelli-type reaction, this compound could react with an aldehyde and urea or thiourea to produce dihydropyrimidinones or thiones bearing a thiazole substituent. These scaffolds are of significant interest in medicinal chemistry.
Logical Relationship of Multicomponent Reactions
Caption: Potential multicomponent reactions involving the title building block.
Disclaimer: The proposed protocols for Hantzsch and Biginelli reactions are theoretical and based on established chemical principles. Experimental conditions would require optimization. The protocol for thiazolo[3,2-a]pyrimidine synthesis is based on well-documented reactions of analogous β-ketoesters. Researchers should always perform reactions with appropriate safety precautions and conduct thorough characterization of all synthesized compounds.
References
- 1. Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity | Mineeva | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. Synthesis of some thiazolo[3,2-a]pyrimidines | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers [mdpi.com]
- 4. Synthesis and Characterization of Novel Thiazolo[3,2-a]pyrimidine Derivatives and Evaluation of Antioxidant and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3-oxo-3-thiazol-2-yl-propionate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-thiazol-2-yl-propionate is a versatile heterocyclic compound that holds significant promise as a building block in medicinal chemistry and drug design. Its structure, featuring a reactive β-ketoester moiety attached to a thiazole ring, provides a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The thiazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, known to impart a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes on the utility of this compound in drug discovery, along with experimental protocols for its synthesis and the biological evaluation of its derivatives.
Medicinal Chemistry Applications
The unique chemical architecture of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. The β-ketoester functionality can be readily modified through various chemical reactions, while the thiazole ring can interact with biological targets through hydrogen bonding and other non-covalent interactions.
Anticancer Drug Design
The thiazole scaffold is a prominent feature in many anticancer agents.[1] Derivatives of this compound can be designed to target various hallmarks of cancer, including cell proliferation, apoptosis evasion, and angiogenesis.
As a Scaffold for Kinase Inhibitors:
Many kinase inhibitors incorporate a heterocyclic core. The thiazole ring of this compound can serve as a scaffold to which various substituents can be attached to achieve selective inhibition of cancer-related kinases such as VEGFR-2. For instance, certain thiazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[2]
Induction of Apoptosis:
Thiazole-containing compounds have been shown to induce apoptosis in cancer cells. For example, some novel thiazole derivatives have demonstrated the ability to arrest the cell cycle in the pre-G1 phase and induce cancer cell death.[2]
Quantitative Data on Anticancer Activity of Thiazole Derivatives:
While specific data for derivatives of this compound are not extensively available, the following table summarizes the anticancer activity of various other thiazole derivatives, illustrating the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 | 0.190 ± 0.045 µg/mL | [3] |
| N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 | - | [3] |
| Thiazole Derivative 4c | MCF-7 | 2.57 ± 0.16 | [2] |
| Thiazole Derivative 4c | HepG2 | 7.26 ± 0.44 | [2] |
| Staurosporine (Control) | MCF-7 | 6.77 ± 0.41 | [2] |
| Staurosporine (Control) | HepG2 | 8.4 ± 0.51 | [2] |
Antimicrobial Drug Design
The thiazole moiety is present in several antimicrobial agents. This compound can be utilized as a precursor for the synthesis of novel compounds with activity against a range of bacterial and fungal pathogens. The mechanism of action of such compounds can vary, from inhibition of essential enzymes to disruption of the microbial cell membrane.
Broad-Spectrum Antibacterial Activity:
Thiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring attached to the thiazole nucleus has been shown to enhance antibacterial activity.[4]
Antifungal Activity:
Several thiazole-based compounds have demonstrated potent antifungal properties. These compounds can be developed to combat infections caused by fungi such as Candida albicans and Aspergillus niger.
Quantitative Data on Antimicrobial Activity of Thiazole Derivatives:
The following table presents the minimum inhibitory concentration (MIC) values for some thiazole derivatives against various microbial strains, showcasing the potential of this scaffold in antimicrobial drug discovery.
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Thiazole Derivative 3 | S. aureus | 0.23 - 0.7 | [5] |
| Thiazole Derivative 3 | E. coli | 0.23 - 0.7 | [5] |
| Thiazole Derivative 3 | P. aeruginosa | 0.23 - 0.7 | [5] |
| Ampicillin (Control) | - | - | [5] |
| Thiazole Clubbed 1,3,4-Oxadiazole 5c | S. aureus | - | [4] |
| Thiazole Clubbed 1,3,4-Oxadiazole 5i | E. coli | - | [4] |
| Thiazole Clubbed 1,3,4-Oxadiazole 5f | C. albicans | - | [4] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the Claisen condensation of an appropriate thiazole derivative with diethyl carbonate. The following protocol is adapted from a similar synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate.[6]
Materials:
-
2-Acetylthiazole
-
Diethyl carbonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Add a solution of 2-acetylthiazole in anhydrous ethanol dropwise to the stirred solution of sodium ethoxide.
-
Following the addition, add diethyl carbonate to the reaction mixture.
-
Reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Biological Evaluation of Derivatives
Anticancer Activity Screening:
A common method to evaluate the anticancer potential of newly synthesized compounds is the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, SaOS-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.
Drug Discovery Workflow:
Caption: A typical workflow for the discovery and preclinical development of new drug candidates.
Conclusion
This compound represents a valuable and versatile starting material for the development of novel therapeutic agents. Its utility in the synthesis of diverse heterocyclic compounds with potential anticancer and antimicrobial activities makes it a key molecule of interest for medicinal chemists and drug discovery professionals. The protocols and data presented herein provide a foundation for further exploration and exploitation of this promising scaffold in the quest for new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Acylation of Ethyl 3-Oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the C-acylation of ethyl 3-oxo-3-thiazol-2-yl-propionate. This reaction is a crucial step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The protocol is based on established methods for the selective C-acylation of β-keto esters.
The acylation of β-keto esters like this compound is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The resulting 2-acyl-β-keto esters are versatile intermediates for the synthesis of more complex molecules, including substituted thiazole derivatives that are prevalent in many biologically active compounds.
The key to selective C-acylation lies in the formation of a metal enolate, which is then reacted with an acylating agent. The use of magnesium ethoxide is a well-established method to promote selective C-acylation.[1] The magnesium ion chelates with the two carbonyl oxygen atoms of the β-keto ester, forming a rigid six-membered ring that enhances the nucleophilicity of the α-carbon and sterically hinders O-acylation.[1]
Experimental Protocol: C-Acylation of this compound
This protocol describes the acylation of this compound with an acyl chloride, using magnesium ethoxide to facilitate selective C-acylation.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous ethanol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acyl chloride (e.g., propionyl chloride, benzoyl chloride)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (optional, for initiating Grignard formation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
Part A: Preparation of Magnesium Ethoxide
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.1 equivalents) in a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Add anhydrous ethanol (2.5 equivalents) dropwise via a dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux until all the magnesium has reacted to form a fine, white suspension of magnesium ethoxide.
-
Cool the suspension to room temperature.
Part B: Acylation Reaction
-
To the suspension of magnesium ethoxide, add anhydrous diethyl ether or THF.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred suspension at room temperature.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the magnesium enolate chelate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of the desired acyl chloride (1.1 equivalents) in the anhydrous solvent dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of cold 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude ethyl 2-acyl-3-oxo-3-thiazol-2-yl-propionate by column chromatography on silica gel or by vacuum distillation.
Data Presentation
The following table provides representative data for the acylation of β-keto esters, which can be expected to be similar for the acylation of this compound under the described conditions.
| Acylating Agent | Product | Typical Yield (%) |
| Propionyl Chloride | Ethyl 2-propionyl-3-oxo-3-thiazol-2-yl-propionate | 75-85 |
| Benzoyl Chloride | Ethyl 2-benzoyl-3-oxo-3-thiazol-2-yl-propionate | 70-80 |
| Acetyl Chloride | Ethyl 2-acetyl-3-oxo-3-thiazol-2-yl-propionate | 78-88 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow Diagram
Caption: Workflow for the acylation of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of ethyl 3-oxo-3-thiazol-2-yl-propionate, a key intermediate in pharmaceutical development. The synthesis is based on a Claisen condensation reaction between 2-acetylthiazole and diethyl carbonate using sodium ethoxide as a strong base. This guide outlines critical process parameters, safety considerations, work-up and purification procedures, and analytical methods for quality control, tailored for researchers and professionals in drug development and chemical manufacturing.
Introduction
This compound is a versatile building block in the synthesis of various biologically active molecules. Its β-keto ester functionality and thiazole ring make it a valuable precursor for the development of novel therapeutic agents. The transition from laboratory-scale synthesis to pilot or industrial-scale production requires careful consideration of various factors to ensure safety, efficiency, and product quality. These notes provide a comprehensive guide to navigate the challenges of scaling up the synthesis of this important intermediate.
Chemical Synthesis Pathway
The synthesis of this compound is achieved through a Claisen condensation reaction. In this reaction, 2-acetylthiazole is deprotonated by a strong base, sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester.
Ethyl 3-oxo-3-thiazol-2-yl-propionate: A Key Intermediate for Novel Antifungal Agents
Application Notes and Protocols for Researchers in Drug Development
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Thiazole derivatives have been identified as a promising class of compounds with potent antifungal activity. A key building block in the synthesis of many of these derivatives is ethyl 3-oxo-3-thiazol-2-yl-propionate. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this intermediate in the development of new antifungal agents.
Introduction
Thiazole-containing compounds represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. In the realm of antifungal drug discovery, these heterocycles have gained prominence due to their ability to effectively inhibit fungal growth, often through the disruption of essential cellular processes. This compound serves as a crucial starting material for the synthesis of a variety of substituted thiazoles, enabling the exploration of structure-activity relationships and the development of optimized antifungal candidates.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Many thiazole-based antifungal agents exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.
Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and, in some cases, cell death. The selective inhibition of fungal CYP51 over its human counterpart is a key factor in the therapeutic potential of these compounds.
Caption: Mechanism of action of thiazole antifungal agents.
Data Presentation: Antifungal Activity of Thiazole Derivatives
The following table summarizes the in vitro antifungal activity of various thiazole derivatives against pathogenic Candida species. The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of an antifungal compound.
| Compound Type | Fungal Strain | MIC Range (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | [2][3] |
| 4-phenyl-1,3-thiazole derivatives | Candida albicans | 3.9 - >100 | [4] |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | 3.9 - 15.62 | [4] |
| Thiazole derivatives | Candida albicans ATCC 10231 | 0.015 - 3.91 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(thiazol-2-yl)thiazole Derivatives
This protocol describes a general method for the synthesis of 2-aminothiazole derivatives from this compound via a Hantzsch thiazole synthesis. This involves an initial bromination of the β-ketoester followed by condensation with thiourea.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (or other suitable solvent)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
α-Bromination of this compound:
-
Dissolve this compound (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo-β-ketoester.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the crude α-bromo-β-ketoester (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-(thiazol-2-yl)thiazole derivative.
-
Caption: General workflow for the synthesis of 2-aminothiazole derivatives.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2]
Materials:
-
Synthesized thiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the synthesized thiazole compounds in DMSO to a stock concentration of 1 mg/mL.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Microdilution Assay:
-
Perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium in the wells of a 96-well plate.
-
Add the prepared fungal inoculum to each well.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Protocol 3: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This fluorescence-based assay provides a high-throughput method to screen for inhibitors of fungal lanosterol 14α-demethylase.
Materials:
-
Recombinant fungal lanosterol 14α-demethylase (CYP51)
-
Cytochrome P450 reductase (CPR)
-
Fluorescent substrate (e.g., BOMCC - benzyloxymethylocyanocoumarin)
-
NADPH
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the recombinant CYP51 enzyme and the fluorescent substrate in the potassium phosphate buffer.
-
-
Assay Protocol:
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding NADPH.
-
Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the product.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel thiazole-based antifungal agents. The protocols outlined in this document provide a framework for the synthesis, in vitro evaluation, and mechanistic study of these promising compounds. By leveraging this key intermediate, researchers can continue to develop new and effective therapies to combat the growing threat of fungal infections.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols: One-Pot Telescoped Synthesis of Ethyl 3-Oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Thiazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities. The target molecule, ethyl 3-oxo-3-thiazol-2-yl-propionate, incorporates both a thiazole ring and a reactive β-keto ester moiety, making it a versatile intermediate for the synthesis of more complex heterocyclic systems and potential therapeutic agents. The one-pot telescoped approach described herein aims to provide an efficient and straightforward synthesis from commercially available starting materials, minimizing purification steps and improving overall yield.
Proposed Synthesis Pathway
The proposed synthesis involves a base-mediated Claisen condensation of 2-acetylthiazole with diethyl carbonate. In this one-pot reaction, a strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of 2-acetylthiazole, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. Subsequent workup yields the desired this compound.
Experimental Protocol
Materials:
-
2-Acetylthiazole
-
Diethyl carbonate
-
Sodium ethoxide (or Sodium Hydride)
-
Anhydrous Toluene (or THF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Addition of Base and Solvent: Sodium ethoxide (1.1 equivalents) is suspended in anhydrous toluene.
-
Addition of Reactants: A solution of 2-acetylthiazole (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension of the base at room temperature.
-
Reaction: The reaction mixture is then heated to reflux (approximately 110 °C for toluene) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold 1M hydrochloric acid to neutralize the excess base.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Reactant 1 | 2-Acetylthiazole |
| Reactant 2 | Diethyl carbonate |
| Base | Sodium ethoxide |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | Reflux (~110 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% (expected) |
Table 2: Representative Product Characterization Data
| Property | Value |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 215.23 g/mol |
| Appearance | Pale yellow oil (expected) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.30 (t, 3H), 4.25 (q, 2H), 4.30 (s, 2H), 7.70 (d, 1H), 8.05 (d, 1H) (expected) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 14.1, 46.5, 61.8, 127.5, 145.0, 168.0, 169.5, 185.0 (expected) |
| Mass Spectrum (m/z) | 216 [M+H]⁺ (expected) |
Note: The spectral data provided are expected values based on the structure of the target molecule and may vary slightly upon actual synthesis and characterization.
Experimental Workflow Diagram
Caption: Workflow for the proposed one-pot synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Sodium ethoxide and sodium hydride are highly reactive and moisture-sensitive. Handle with appropriate care under an inert atmosphere.
-
Anhydrous solvents are required. Ensure proper drying techniques are used.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This application note provides a detailed and practical guide for the proposed one-pot telescoped synthesis of this compound. By following the outlined protocol, researchers can efficiently synthesize this valuable intermediate for further applications in drug discovery and development. The provided representative data and workflow diagram serve as useful resources for the successful implementation of this synthetic method.
Synthetic Routes for Ethyl 3-oxo-3-thiazol-2-yl-propionate and its Structural Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 3-oxo-3-thiazol-2-yl-propionate and its structural analogs. These compounds serve as valuable building blocks in medicinal chemistry and drug discovery, acting as precursors for a variety of heterocyclic scaffolds. The following sections outline two primary synthetic strategies: a Claisen condensation approach and a ketone acylation route.
Introduction
This compound is a β-keto ester featuring a thiazole heterocycle. This structural motif is of significant interest in pharmaceutical research due to the prevalence of thiazole rings in a wide range of biologically active compounds. The β-keto ester functionality provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. The synthetic routes described herein are robust and can be adapted to produce a variety of structural analogs by modifying the starting materials.
Synthetic Strategies
Two principal retrosynthetic disconnections for the target molecule suggest two viable forward synthetic pathways:
-
Route A: Claisen Condensation. This approach involves the base-mediated condensation of a thiazole-containing ester, such as ethyl thiazole-2-carboxylate, with an enolizable ester like ethyl acetate. This is a classic and widely used method for the formation of β-keto esters.
-
Route B: Acylation of a Thiazolyl Ketone. This alternative strategy utilizes a thiazole-containing ketone, for instance, 2-acetylthiazole, which is acylated using a suitable C1 electrophile, such as diethyl carbonate, in the presence of a strong base.
Both routes require the initial synthesis of the key thiazole-containing precursors. The renowned Hantzsch thiazole synthesis is a primary method for constructing the thiazole ring itself.
Route A: Claisen Condensation of Ethyl Thiazole-2-carboxylate
This route is analogous to the well-established Claisen condensation reaction.[1][2][3] A particularly relevant example is the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate, which proceeds by refluxing ethyl isonicotinate with sodium ethoxide and ethyl acetate. A similar strategy can be employed for the thiazole analog. The overall workflow is depicted below.
Caption: Workflow for Route A: Claisen Condensation.
Experimental Protocols: Route A
Protocol A1: Synthesis of Ethyl Thiazole-2-carboxylate
This protocol is based on the Hantzsch thiazole synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 eq) and absolute ethanol.
-
Addition of Reagents: To the stirred suspension, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl thiazole-2-carboxylate.
Protocol A2: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous pyridine derivative.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred suspension, add a solution of ethyl thiazole-2-carboxylate (1.0 eq) and an excess of dry ethyl acetate (3.0-5.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Workup and Purification: Cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of dilute hydrochloric acid until the pH is neutral. Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Route B: Acylation of 2-Acetylthiazole
This route involves the preparation of 2-acetylthiazole, followed by its acylation with diethyl carbonate. This approach is advantageous when substituted acetylthiazoles are more readily available.
References
Application Notes and Protocols for Chemical Reactions Involving Ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical reactivity and synthetic utility of ethyl 3-oxo-3-thiazol-2-yl-propionate. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the thiazole motif in a wide array of pharmacologically active compounds. The presence of a β-ketoester functionality allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic systems with potential therapeutic applications.
Chemical Properties and Reactivity
This compound possesses three key reactive sites: the electrophilic ketone and ester carbonyl groups, and an acidic α-methylene group. This trifunctional nature enables its participation in a range of chemical reactions, including condensations, cyclizations, and multicomponent reactions, to generate complex molecular architectures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 200.23 g/mol |
| CAS Number | 212621-63-1 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere |
Key Applications in Heterocyclic Synthesis
The reactivity of this compound makes it a valuable starting material for the synthesis of various fused and non-fused heterocyclic systems that are scaffolds for the development of novel therapeutic agents.
Synthesis of Thiazolyl-Pyrimidines
The reaction of β-ketoesters with amidines or guanidines is a classical method for the synthesis of pyrimidine derivatives. Thiazolyl-substituted pyrimidines have shown potential as anticancer agents. The general reaction involves the condensation of the 1,3-dicarbonyl unit of this compound with a binucleophilic amidine or guanidine.
Application: Pyrimidine-containing compounds are integral to numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including as kinase inhibitors in oncology.
Knoevenagel Condensation for C-C Bond Formation
The active methylene group of this compound can readily undergo Knoevenagel condensation with various aldehydes. This reaction is a powerful tool for carbon-carbon bond formation and provides access to α,β-unsaturated carbonyl compounds, which are themselves versatile intermediates for further synthetic transformations.
Application: The resulting unsaturated products can serve as precursors for the synthesis of more complex molecules, including pyridinone and other heterocyclic systems, through subsequent cyclization reactions.
Synthesis of Thiazolyl-Pyrazoles and -Isoxazoles
Condensation reactions with hydrazine and hydroxylamine derivatives provide a direct route to pyrazole and isoxazole heterocycles, respectively. These five-membered heterocyclic rings are prominent in many biologically active compounds.
Application: Pyrazole and isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound. These protocols are based on established methodologies for similar β-ketoesters and may require optimization for this specific substrate.
Protocol 1: Synthesis of a Thiazolyl-Aminopyrimidine Derivative
This protocol describes a representative procedure for the condensation of this compound with guanidine to form a 2-amino-4-hydroxy-6-(thiazol-2-yl)pyrimidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
Add guanidine hydrochloride (1.0 equivalent) to the stirred solution and continue stirring for 15-20 minutes to form the free base.
-
To this mixture, add a solution of this compound (1.0 equivalent) in absolute ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the purified thiazolyl-aminopyrimidine derivative.
Table 2: Representative Data for Thiazolyl-Aminopyrimidine Synthesis
| Product | Yield (%) | Melting Point (°C) | Analytical Data |
| 2-Amino-4-hydroxy-6-(thiazol-2-yl)pyrimidine | 60-80 (estimated) | >250 (decomposes) | ¹H NMR, ¹³C NMR, MS to confirm structure |
Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Glacial acetic acid (co-catalyst)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add toluene or benzene.
-
Add this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and glacial acetic acid (e.g., 0.2 equivalents).
-
Heat the mixture to reflux and continue until the calculated amount of water has been collected in the Dean-Stark trap. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Table 3: Representative Data for Knoevenagel Condensation
| Product | Yield (%) | Physical State | Analytical Data |
| Ethyl 2-(arylmethylene)-3-oxo-3-(thiazol-2-yl)propanoate | 70-90 (estimated) | Solid or viscous oil | ¹H NMR, ¹³C NMR, IR, MS to confirm structure |
Protocol 3: Synthesis of a Thiazolyl-Pyrazole Derivative
This protocol provides a general method for the cyclocondensation of this compound with hydrazine to yield a thiazolyl-pyrazolone.
Materials:
-
This compound
-
Hydrazine hydrate or hydrazine hydrochloride
-
Ethanol or acetic acid
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution. If using hydrazine hydrochloride, a base such as sodium acetate may be required.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature. If the product precipitates, collect it by vacuum filtration.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water and collect the resulting solid by filtration.
-
Wash the crude product with cold water and a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent to obtain the purified thiazolyl-pyrazolone.
Table 4: Representative Data for Thiazolyl-Pyrazole Synthesis
| Product | Yield (%) | Melting Point (°C) | Analytical Data |
| 5-(Thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one | 65-85 (estimated) | Variable | ¹H NMR, ¹³C NMR, MS to confirm structure |
Applications in Drug Development: Targeting Kinase Signaling Pathways
Derivatives of this compound are of significant interest in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
JNK Signaling Pathway Inhibition
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade and are activated by stress stimuli.[1] Overactivation of the JNK pathway is implicated in various diseases, including neurodegenerative disorders and cancer.[1] Thiazole-containing compounds have been identified as potent inhibitors of JNK.[2][3]
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[4] In cancer, tumors exploit VEGFR-2 signaling to promote their growth and metastasis.[4] Consequently, VEGFR-2 inhibitors are a critical class of anticancer drugs. Several thiazole-containing molecules have been developed as potent VEGFR-2 inhibitors.[5][6]
p38 MAPK Signaling Pathway Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that responds to stress stimuli and inflammatory cytokines.[1] Chronic activation of this pathway is associated with inflammatory diseases and cancer. Thiazole-based compounds have been identified as effective inhibitors of p38 MAPK.[7]
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a general workflow for the synthesis of novel heterocyclic compounds from this compound and their subsequent biological evaluation as potential kinase inhibitors.
References
- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from Ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-thiazol-2-yl-propionate is a versatile trifunctional synthetic building block possessing a thiazole ring, a β-ketoester moiety, and a reactive methylene group. The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The β-ketoester functionality serves as a reactive handle for a variety of classical and multicomponent reactions, enabling the construction of complex heterocyclic systems. This document provides detailed application notes on the potential uses of this compound in the synthesis of novel bioactive molecules and offers generalized experimental protocols for key transformations. While direct literature specifically detailing the extensive use of this particular starting material is limited, the protocols provided are based on well-established and analogous reactions of β-ketoesters.
Chemical Properties and Reactivity
This compound combines the electrophilic character of the ketone and ester carbonyls with the nucleophilicity of the enolizable methylene protons. This dual reactivity makes it an ideal substrate for a range of condensation and cyclization reactions for the synthesis of a variety of heterocyclic compounds.
| Property | Value |
| Molecular Formula | C₈H₉NO₃S |
| Molecular Weight | 215.23 g/mol |
| CAS Number | 212621-63-1 |
| Appearance | Likely a liquid or low-melting solid |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere. |
Application Notes: Synthesis of Bioactive Heterocycles
The unique structure of this compound allows for its application in several key synthetic strategies to produce molecules of therapeutic interest.
Synthesis of Thiazolyl-Substituted Pyrimidines
The pyrimidine ring is a core component of numerous therapeutic agents. The reaction of this compound with amidines provides a direct route to 2-substituted-4-hydroxy-6-(thiazol-2-yl)pyrimidines.
Synthesis of Thiazolyl-Substituted Pyrazoles
Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer activities. The Knorr pyrazole synthesis, involving the condensation of a β-ketoester with a hydrazine derivative, can be readily adapted to synthesize 5-(thiazol-2-yl)pyrazol-3-ones.
Synthesis of Thiazolyl-Substituted Isoxazoles
Isoxazoles are another class of five-membered heterocycles with a broad spectrum of biological activities. The reaction of this compound with hydroxylamine can lead to the formation of 3-hydroxy-5-(thiazol-2-yl)isoxazoles.
Synthesis of Thiazolyl-Substituted Dihydropyridines (Hantzsch Reaction)
The Hantzsch dihydropyridine synthesis is a multicomponent reaction that can be employed to generate thiazolyl-substituted dihydropyridines, which are analogues of known calcium channel blockers.[1][2]
Synthesis of Thiazolyl-Substituted Thiophenes (Gewald Reaction)
The Gewald reaction offers a pathway to highly substituted aminothiophenes, which are valuable intermediates in medicinal chemistry. The ketone moiety of this compound can react with an activated nitrile and elemental sulfur in the presence of a base.
Experimental Protocols
The following are generalized protocols for the synthesis of various heterocyclic systems starting from this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Synthesis of 2-Substituted-4-hydroxy-6-(thiazol-2-yl)pyrimidines
Principle: This protocol is based on the condensation of a β-ketoester with an amidine to form a pyrimidine ring.[3][4][5]
Materials:
-
This compound (1.0 eq)
-
Amidine hydrochloride (e.g., acetamidine hydrochloride, guanidine hydrochloride) (1.2 eq)
-
Base (e.g., Sodium ethoxide, DBU) (2.5 eq)
-
Anhydrous Ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the base in anhydrous ethanol under an inert atmosphere.
-
Add the amidine hydrochloride to the solution and stir for 15 minutes.
-
Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Outcome: Formation of a 2-substituted-4-hydroxy-6-(thiazol-2-yl)pyrimidine derivative.
Quantitative Data (Hypothetical):
| Amidine Used | Product | Yield (%) |
| Acetamidine HCl | 2-Methyl-4-hydroxy-6-(thiazol-2-yl)pyrimidine | 65-75 |
| Guanidine HCl | 2-Amino-4-hydroxy-6-(thiazol-2-yl)pyrimidine | 70-80 |
Protocol 2: Synthesis of 5-(Thiazol-2-yl)pyrazol-3-one
Principle: This protocol is based on the Knorr pyrazole synthesis, involving the condensation of a β-ketoester with hydrazine.[6][7][8]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol or Acetic Acid
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol or glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature, which may cause the product to precipitate.
-
If no precipitate forms, reduce the solvent volume and add water to induce precipitation.
-
Filter the solid, wash with a cold mixture of ethanol and water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Expected Outcome: Formation of 5-(thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one.
Quantitative Data (Hypothetical):
| Hydrazine Derivative | Product | Yield (%) |
| Hydrazine hydrate | 5-(Thiazol-2-yl)pyrazol-3-one | 80-90 |
| Phenylhydrazine | 1-Phenyl-5-(thiazol-2-yl)pyrazol-3-one | 75-85 |
Protocol 3: Synthesis of 3-Hydroxy-5-(thiazol-2-yl)isoxazole
Principle: This protocol describes the synthesis of a 3-hydroxyisoxazole from a β-ketoester and hydroxylamine.[9][10][11]
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate or other base (2.0 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Expected Outcome: Formation of 3-hydroxy-5-(thiazol-2-yl)isoxazole.
Quantitative Data (Hypothetical):
| Reagents | Product | Yield (%) |
| Hydroxylamine HCl, NaOAc | 3-Hydroxy-5-(thiazol-2-yl)isoxazole | 60-70 |
Potential Signaling Pathways and Biological Targets
Thiazole-containing molecules are known to interact with a variety of biological targets. The novel compounds synthesized from this compound could potentially modulate the activity of several key signaling pathways implicated in diseases such as cancer, inflammation, and microbial infections.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential for biological activity. The application notes and generalized protocols provided herein offer a foundational framework for researchers to explore the synthetic utility of this compound in the discovery and development of novel therapeutic agents. The inherent reactivity of the β-ketoester moiety, coupled with the established pharmacological importance of the thiazole ring, positions this compound as a valuable tool in modern medicinal chemistry.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine [jstage.jst.go.jp]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Troubleshooting & Optimization
purification of ethyl 3-oxo-3-thiazol-2-yl-propionate using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of ethyl 3-oxo-3-thiazol-2-yl-propionate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A2: Silica gel is the most commonly used stationary phase for the purification of β-keto esters like this compound. However, due to the slightly acidic nature of silica gel, which can sometimes cause degradation of sensitive compounds, neutral alumina can be considered as an alternative stationary phase.
Q2: What mobile phase system is recommended for this purification?
A3: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is the standard choice for eluting this compound from a silica gel column. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing its concentration, is typically employed to achieve good separation from less polar and more polar impurities. Acetone can be a suitable alternative to ethyl acetate.
Q3: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?
A4: β-keto esters can be sensitive to the acidic nature of standard silica gel, which can lead to hydrolysis or other side reactions. To mitigate this, you can deactivate the silica gel by pre-treating it with a base, such as triethylamine (TEA). This is done by preparing a slurry of the silica gel in a solvent containing a small amount of triethylamine before packing the column.
Q4: I am observing broad or streaking spots/peaks for my compound. What is the cause and how can I improve the peak shape?
A5: Broad or streaking spots for β-keto esters are often due to keto-enol tautomerism. The presence of two rapidly interconverting isomers can lead to poor separation and band broadening. While this is an inherent property of the molecule, ensuring a well-packed, homogeneous column and prompt elution can sometimes help improve the spot shape. In some cases, adding a small amount of a modifier like acetic acid to the mobile phase can improve peak shape, but this should be tested on a small scale first to ensure compound stability.
Q5: What are the likely impurities I should be trying to separate from?
A5: If the synthesis of this compound was performed via a Claisen condensation, common impurities would include unreacted starting materials such as the parent thiazole ester and ethyl acetate. Side-products from self-condensation of the starting materials or the product can also be present.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Issue | Possible Cause | Recommended Solution |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product is eluting too quickly (with impurities) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. Start with a less polar mixture. |
| Poor separation between the product and an impurity | The chosen solvent |
optimizing reaction conditions for higher yields of ethyl 3-oxo-3-thiazol-2-yl-propionate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethyl 3-oxo-3-thiazol-2-yl-propionate, a key building block in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is the Claisen condensation of a thiazole ester with an acetylating agent in the presence of a strong base. A typical reaction involves the condensation of ethyl 2-thiazolecarboxylate with ethyl acetate using a base like sodium ethoxide.
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
A2: Low yields in this Claisen condensation can often be attributed to several factors. The most critical parameters to optimize are the choice of solvent, the base used, reaction temperature, and reaction time. Recent studies on similar reactions have shown that a simple solvent switch can dramatically impact yield and reaction time.[1]
Q3: Are there any common side reactions I should be aware of?
A3: Yes, several side reactions can lower the yield of the desired product. These include:
-
Self-condensation of ethyl acetate: This can be minimized by the slow, controlled addition of ethyl acetate to the reaction mixture.
-
Hydrolysis of the ester: This occurs if there is moisture in the reaction. Ensure all reagents and glassware are anhydrous.
-
Degradation of the thiazole ring: While generally stable, prolonged exposure to harsh basic conditions, especially at elevated temperatures, can lead to ring-opening or other degradation pathways.
-
Formation of byproducts: In some cases, impurities in the starting materials or suboptimal conditions can lead to the formation of undesired side products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting materials (ethyl 2-thiazolecarboxylate and ethyl acetate) and the product. The disappearance of the starting ester and the appearance of the product spot (which can be visualized under UV light or with a suitable stain) indicate the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., sodium ethoxide degraded by moisture).2. Insufficient reaction temperature or time.3. Presence of moisture in reagents or solvent.4. Incorrect stoichiometry of reactants. | 1. Use freshly prepared or properly stored anhydrous base.2. Optimize temperature and reaction time. Consider a Design of Experiment (DoE) approach to systematically evaluate these parameters.[1]3. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.4. Carefully check the molar equivalents of all reactants. |
| Formation of Multiple Products/Impurities | 1. Self-condensation of ethyl acetate is dominant.2. Reaction temperature is too high, leading to degradation.3. Non-optimal solvent choice. | 1. Add ethyl acetate dropwise to the reaction mixture containing the thiazole ester and the base.2. Maintain a controlled temperature. An initial cooling (e.g., 0 °C) during base and reactant addition followed by a gradual warm-up to room temperature or gentle heating is often effective.3. Consider switching the solvent. For instance, changing from ethanol to an aprotic solvent like tetrahydrofuran (THF) has been shown to significantly improve yield and reduce reaction time in similar Claisen condensations.[1] |
| Difficult Product Isolation/Purification | 1. Incomplete reaction leading to a mixture of starting material and product.2. Emulsion formation during aqueous workup.3. Product instability on silica gel during column chromatography. | 1. Monitor the reaction to completion using TLC before quenching.2. Use brine washes to break emulsions during the extraction process.3. If the product is sensitive, consider alternative purification methods like vacuum distillation or using a less acidic stationary phase for chromatography. |
Experimental Protocols
Key Experiment: Claisen Condensation for this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Ethyl 2-thiazolecarboxylate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium ethoxide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethyl 2-thiazolecarboxylate (1 equivalent) and anhydrous ethyl acetate (2-3 equivalents) in anhydrous THF.
-
Add the solution of the esters dropwise to the stirred suspension of sodium ethoxide at 0 °C over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold 1M hydrochloric acid to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Effect of Solvent and Reaction Time on Yield
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Ethanol | 20 | 73 | [1] |
| Tetrahydrofuran (THF) | 0.17 (10 min) | 87 | [1] |
Note: Data is based on a similar Claisen condensation reaction and illustrates the potential for optimization.
Table 2: Optimization of Reaction Parameters using Design of Experiment (DoE)
| Parameter | Range Studied | Optimal Value |
| Temperature (°C) | 10 - 30 | 20 |
| Diethyl Oxalate Equiv. | 1.0 - 1.5 | 1.23 |
| Sodium Ethoxide Equiv. | 1.0 - 1.5 | 1.23 |
Note: This table is an example based on the optimization of a related process and demonstrates the parameters that can be fine-tuned.[1]
Visualizations
References
common side reactions and byproducts in ethyl 3-oxo-3-thiazol-2-yl-propionate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of ethyl 3-oxo-3-thiazol-2-yl-propionate. It addresses common challenges, side reactions, and byproducts through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is a crossed Claisen condensation. This reaction involves the condensation of 2-acetylthiazole with an ethylating agent, typically diethyl carbonate, in the presence of a strong base.
Q2: Why is a strong base necessary for this reaction?
A2: A strong base, such as sodium ethoxide or sodium hydride, is crucial to deprotonate the α-carbon of 2-acetylthiazole, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. A stoichiometric amount of base is often required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ketone.[1][2][3]
Q3: What are the primary starting materials for this synthesis?
A3: The key reactants are 2-acetylthiazole and diethyl carbonate. A strong, non-nucleophilic base and a suitable anhydrous solvent are also essential.
Q4: Can other ethylating agents be used?
A4: While diethyl carbonate is common due to its lack of α-hydrogens (preventing self-condensation), other reagents like ethyl acetate can be used. However, using ethyl acetate would introduce the possibility of its self-condensation, leading to ethyl acetoacetate as a byproduct and complicating purification.
Q5: What is the typical workup procedure for this reaction?
A5: The reaction is typically quenched by pouring the mixture into an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid) to neutralize the base and protonate the enolate of the product.[1] The aqueous layer is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to deprotonate the 2-acetylthiazole. 2. Presence of Water: Moisture in the reaction can quench the enolate and hydrolyze the ester. 3. Insufficient Base: A stoichiometric amount of base is often necessary to drive the equilibrium towards the product.[1][2][3] 4. Reaction Temperature Too Low: The activation energy for the reaction may not be reached. | 1. Use a stronger base like sodium hydride (NaH) or freshly prepared sodium ethoxide (NaOEt). 2. Ensure all glassware is flame-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use at least one full equivalent of the base relative to the 2-acetylthiazole. 4. Gradually increase the reaction temperature, monitoring for product formation via TLC. |
| Formation of a White Precipitate During Reaction | This is often the sodium salt of the product enolate, which is expected and indicates the reaction is proceeding. | No action is typically needed. This precipitate will be dissolved during the acidic workup. |
| Presence of Multiple Spots on TLC After Reaction | 1. Self-condensation of 2-acetylthiazole: If the reaction conditions are not optimal, the enolate of 2-acetylthiazole can react with another molecule of 2-acetylthiazole.[4] 2. Unreacted Starting Materials: The reaction may not have gone to completion. 3. Formation of other byproducts: Impurities in starting materials or side reactions with the solvent could be the cause. | 1. To minimize self-condensation, slowly add the 2-acetylthiazole to a mixture of the base and an excess of diethyl carbonate.[5] Alternatively, pre-form the enolate of 2-acetylthiazole at low temperature using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before adding the diethyl carbonate.[6] 2. Increase the reaction time or temperature. 3. Use purified starting materials and a non-reactive, anhydrous solvent. |
| Difficulty in Purifying the Final Product | 1. Similar Polarity of Product and Byproducts: Byproducts such as the self-condensation product of 2-acetylthiazole may have similar chromatographic behavior to the desired product. 2. Oily Product: The product may not crystallize easily. | 1. Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. 2. Attempt purification by vacuum distillation if the product is thermally stable. |
Experimental Protocol: Crossed Claisen Condensation
This protocol is a generalized procedure based on established methods for similar syntheses. Optimization may be required for specific laboratory conditions.
Materials:
-
2-Acetylthiazole
-
Diethyl carbonate
-
Sodium ethoxide (or Sodium Hydride)
-
Anhydrous Toluene (or THF)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 equivalents) to anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Addition of Reactants: Heat the suspension to a gentle reflux. In the dropping funnel, prepare a solution of 2-acetylthiazole (1.0 equivalent) and an excess of diethyl carbonate (2-3 equivalents) in anhydrous toluene. Add this solution dropwise to the refluxing suspension of the base over 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1M hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visualizing Reaction Pathways and Workflows
To aid in understanding the synthesis, the following diagrams illustrate the main reaction pathway, potential side reactions, and a general experimental workflow.
Caption: Main synthetic pathway for this compound.
Caption: Competing reactions: desired Claisen condensation vs. self-condensation.
Caption: General experimental workflow for the synthesis and purification.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. m.youtube.com [m.youtube.com]
troubleshooting common issues in the synthesis of ethyl 3-oxo-3-thiazol-2-yl-propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-oxo-3-thiazol-2-yl-propionate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for the synthesis of this compound is a crossed Claisen condensation. This reaction involves the base-mediated condensation of 2-acetylthiazole with a suitable carboxyethylating agent, typically diethyl carbonate.
Q2: Which base is recommended for this Claisen condensation?
A strong, non-nucleophilic base is crucial for the success of this reaction. Sodium ethoxide (NaOEt) is a commonly used base. It is important to use a base with the same alkoxide as the ester to prevent transesterification, which could lead to a mixture of products. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed and may improve the reaction yield.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (2-acetylthiazole and diethyl carbonate) and the appearance of the product spot.
Q4: What is a typical work-up procedure for this reaction?
Once the reaction is complete, the mixture is typically cooled to 0°C and then quenched by the careful addition of a dilute acid, such as aqueous hydrochloric acid or acetic acid, to neutralize the excess base. This is followed by an aqueous work-up to remove any remaining salts. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Moisture can quench the strong base, preventing the necessary enolate formation. |
| Incorrect Base Stoichiometry | A full stoichiometric equivalent of the base is required to drive the reaction to completion by deprotonating the resulting β-keto ester.[1] |
| Suboptimal Reaction Temperature | Claisen condensations are often temperature-sensitive. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions and decomposition. |
| Inefficient Enolate Formation | If using a weaker base, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). |
Issue 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of 2-Acetylthiazole | This can occur if the enolate of 2-acetylthiazole reacts with another molecule of 2-acetylthiazole. To minimize this, slowly add the 2-acetylthiazole to a mixture of the base and diethyl carbonate. This keeps the concentration of the enolizable ketone low. |
| Hydrolysis of Ester | Ensure strictly anhydrous conditions. The presence of water can lead to the hydrolysis of the diethyl carbonate and the final product, especially under basic conditions. |
| Thiazole Ring Reactivity | While less common, the basic conditions could potentially lead to side reactions involving the thiazole ring. If other troubleshooting steps fail, consider using a milder base or lower reaction temperatures. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | If impurities are difficult to separate by column chromatography, consider using a different solvent system for elution. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Product Degradation on Silica Gel | β-keto esters can sometimes be sensitive to the acidic nature of silica gel. If degradation is suspected, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. |
| Incomplete Removal of Starting Materials | Ensure the reaction has gone to completion by TLC monitoring before work-up. If starting materials remain, adjust the reaction time or temperature accordingly in subsequent experiments. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Claisen Condensation
This protocol is a general procedure based on established methods for similar Claisen condensations.[2]
Materials:
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2-Acetylthiazole
-
Diethyl carbonate
-
Sodium ethoxide (or Sodium Hydride)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate Solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether or THF.[2]
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A solution of 2-acetylthiazole and diethyl carbonate in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often 0°C to room temperature).[2]
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After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a specified period to ensure the completion of the condensation, as monitored by TLC.[2]
-
Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.[2]
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The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).[2]
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The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
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The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]
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The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
methods for improving the long-term stability of ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the long-term stability of ethyl 3-oxo-3-thiazol-2-yl-propionate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the handling, storage, and analysis of this compound.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| I am observing a significant decrease in the purity of my this compound sample over time, even when stored at room temperature. | Hydrolysis and Decarboxylation: Beta-keto esters are susceptible to degradation through hydrolysis of the ester and subsequent decarboxylation, a process that can be accelerated by moisture and non-neutral pH. | Storage Conditions: Store the compound in a tightly sealed container in a desiccator at refrigerated temperatures (2-8°C) to minimize exposure to moisture and heat. The use of an inert atmosphere (e.g., argon or nitrogen) can also be beneficial. |
| My analytical results (e.g., HPLC) show the appearance of new peaks during a stability study. How can I identify these degradation products? | Forced Degradation: The new peaks are likely degradation products arising from hydrolysis, decarboxylation, or oxidation. | Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions. This will help to intentionally generate the degradation products and facilitate their identification by techniques such as LC-MS and NMR. |
| I am developing a formulation containing this compound and am seeing rapid degradation. | Excipient Incompatibility or Unfavorable Formulation pH: Certain excipients or the pH of your formulation may be promoting the degradation of the beta-keto ester. | Compatibility Studies & pH Optimization: Conduct drug-excipient compatibility studies using techniques like DSC and FTIR. Screen a panel of excipients to identify compatible ones. Buffer the formulation to a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis. Avoid strongly acidic or basic excipients. |
| When I attempt to lyophilize my formulation containing this compound, I observe significant degradation. | Inadequate Cryoprotection or Inappropriate Lyophilization Cycle: The stress of freezing and drying without proper protection can lead to degradation. The lyophilization cycle may not be optimized for your specific formulation. | Formulation with Lyoprotectants & Cycle Development: Incorporate cryoprotectants/lyoprotectants such as sucrose or trehalose into your formulation to protect the molecule during freezing and drying.[1] Develop a specific lyophilization cycle for your formulation, optimizing the freezing rate, primary drying temperature and pressure, and secondary drying time.[1][2] |
| My HPLC analysis of this compound is showing poor peak shape (e.g., tailing or fronting). | Keto-Enol Tautomerism: Beta-keto esters can exist as a mixture of keto and enol tautomers, which can co-elute or interconvert on the HPLC column, leading to poor peak shape. | HPLC Method Optimization: Adjust the mobile phase pH to a more acidic level (e.g., using 0.1% formic acid or phosphoric acid) to favor one tautomeric form. Increasing the column temperature (e.g., to 30-40°C) can also help to speed up the interconversion between tautomers, resulting in a sharper, averaged peak. The use of mixed-mode chromatography columns has also been reported to improve the peak shape for beta-diketones.[3] |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for long-term stability of this compound as a pure compound?
For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). The use of a desiccator is also recommended to protect it from moisture.
2. What are the primary degradation pathways for this compound?
The two main degradation pathways for beta-keto esters like this compound are hydrolysis and decarboxylation. Hydrolysis of the ethyl ester group leads to the formation of the corresponding carboxylic acid, which is a beta-keto acid. Beta-keto acids are often unstable and can readily undergo decarboxylation (loss of CO2) to form a ketone.
3. How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is highly pH-dependent. It is generally most stable in slightly acidic conditions (pH 4-6). Both strongly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the ester, leading to accelerated degradation.[4]
4. What types of excipients should be avoided in formulations containing this compound?
Avoid excipients that are strongly acidic or basic, as they can catalyze degradation. Also, be cautious with excipients that have high moisture content. It is crucial to perform compatibility studies with all potential excipients.
5. Are there any specific recommendations for handling this compound in the laboratory to minimize degradation?
When working with this compound, especially in solution, it is advisable to use freshly prepared solutions and to work in a controlled environment with minimal exposure to high temperatures and humidity. If preparing aqueous solutions, use buffers in the optimal pH range of 4-6.
Quantitative Data
The following tables provide illustrative data on the stability of a typical beta-keto ester under various conditions. This data is intended to serve as a guideline for designing your own stability studies for this compound.
Table 1: Illustrative Long-Term Stability Data for a Beta-Keto Ester
| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) |
| 2-8°C / Ambient Humidity | 0 | 99.8 | 0.2 |
| 3 | 99.7 | 0.3 | |
| 6 | 99.5 | 0.5 | |
| 12 | 99.2 | 0.8 | |
| 25°C / 60% RH | 0 | 99.8 | 0.2 |
| 3 | 98.5 | 1.5 | |
| 6 | 97.1 | 2.9 | |
| 12 | 94.5 | 5.5 | |
| 40°C / 75% RH | 0 | 99.8 | 0.2 |
| 1 | 95.2 | 4.8 | |
| 3 | 88.9 | 11.1 | |
| 6 | 79.5 | 20.5 |
Table 2: Illustrative Effect of pH on the Stability of a Beta-Keto Ester in Aqueous Solution at 40°C
| pH | Time (Days) | Assay (%) |
| 2.0 | 0 | 100.0 |
| 7 | 96.5 | |
| 14 | 93.2 | |
| 4.5 | 0 | 100.0 |
| 7 | 99.1 | |
| 14 | 98.3 | |
| 7.0 | 0 | 100.0 |
| 7 | 97.8 | |
| 14 | 95.7 | |
| 9.0 | 0 | 100.0 |
| 7 | 91.3 | |
| 14 | 83.5 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing
This protocol is based on ICH guidelines for stability testing of new drug substances.
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Sample Preparation: Prepare at least three batches of this compound. Package the samples in containers that simulate the proposed storage and distribution packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs under accelerated conditions).
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Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
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Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
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Accelerated: 0, 3, and 6 months.
-
-
Analytical Method: Use a validated stability-indicating HPLC method (see Protocol 2) to determine the assay and the levels of degradation products at each time point.
-
Data Analysis: Evaluate the data for any significant changes in purity, impurity profile, and physical appearance.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Gradient back to 95% A, 5% B
-
20-25 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (this should be optimized based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a concentration of approximately 0.5 mg/mL.
Protocol 3: Forced Degradation Studies
These studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[2][5][6]
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Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis.
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Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize before analysis.
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Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Primary degradation pathways of this compound.
References
identification and characterization of impurities in ethyl 3-oxo-3-thiazol-2-yl-propionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 3-oxo-3-thiazol-2-yl-propionate. The information is designed to address common issues encountered during the identification and characterization of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from three main sources:
-
Process-Related Impurities: These are impurities that arise during the synthesis process. Given that the most common synthesis route is a Claisen condensation of ethyl 2-thiazolecarboxylate and ethyl acetate, potential process-related impurities include unreacted starting materials, byproducts from side reactions, and residual reagents or solvents.[1]
-
Degradation Impurities: These impurities form when the substance degrades under various environmental conditions such as exposure to acid, base, heat, light, or oxidizing agents.
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Contaminants: These are extraneous substances that are introduced into the material, for example, from packaging or during handling.
Q2: What are some of the expected process-related impurities?
A2: Based on the likely Claisen condensation synthesis, the following process-related impurities can be anticipated:
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Ethyl 2-thiazolecarboxylate (unreacted starting material)
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Ethyl acetate (unreacted starting material and potential reagent)
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Ethyl acetoacetate (from the self-condensation of ethyl acetate)
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Diethyl 3-oxo-3-(thiazol-2-yl)glutarate (from the reaction of the product with another molecule of ethyl 2-thiazolecarboxylate)
-
Ethanol (byproduct)
-
Sodium ethoxide (residual base catalyst)
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies typically involve subjecting a solution of the compound to stress conditions more severe than accelerated stability testing. Key conditions to test include:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heating the solid substance at 105°C for 48 hours.
-
Photolytic Degradation: Exposing a solution to UV light (e.g., 254 nm) and visible light.
Troubleshooting Guides
HPLC Analysis Issues
This section provides guidance on common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Interaction with active silanols on the column. 2. Keto-enol tautomerism of the β-keto ester.[2] 3. Column overload. | 1. Use a high-purity silica column or an end-capped column. Add a competing base like triethylamine (0.1%) to the mobile phase. 2. Adjust the mobile phase pH to suppress one of the tautomeric forms. Acidic conditions (e.g., adding 0.1% formic acid) often improve peak shape.[2] 3. Reduce the sample concentration or injection volume. |
| Ghost Peaks | 1. Contamination in the injection system or column. 2. Carryover from a previous injection. 3. Impurity in the mobile phase or sample diluent. | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). Clean the injector and sample loop. 2. Inject a blank (mobile phase) after a high-concentration sample to check for carryover. Implement a needle wash step in the autosampler method. 3. Use high-purity HPLC grade solvents. Prepare fresh mobile phase and sample diluent. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations. | 1. Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. 2. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure a stable flow rate. 3. Use a column oven to maintain a constant temperature. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Incorrect flow rate. | 1. Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary. 2. Replace the column with a new one of the same type. 3. Optimize the flow rate. A lower flow rate generally improves resolution but increases run time. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its impurities.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a DAD or UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.
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Filter the solution through a 0.45 µm syringe filter before injection.
Characterization of Impurities by LC-MS
For the structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Waters Xevo G2-XS QTof or equivalent high-resolution mass spectrometer |
| Column | C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Optimized based on the HPLC method, with a faster gradient for UPLC |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Mass Range | 50 - 1000 m/z |
| Data Acquisition | MSE (a data-independent acquisition mode that collects both precursor and fragment ion data in a single run) |
Visualizations
References
alternative and more efficient synthetic routes for ethyl 3-oxo-3-thiazol-2-yl-propionate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl 3-oxo-3-thiazol-2-yl-propionate. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most widely employed method for the synthesis of this compound is the Claisen condensation of an appropriate thiazole ester with ethyl acetate.[1][2][3][4][5] This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester.[1][2][3][4][5]
Q2: What are the typical starting materials and reagents for the Claisen condensation route?
The key starting materials are:
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Ethyl thiazole-2-carboxylate: This provides the thiazole moiety.
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Ethyl acetate: This serves as the source of the acetyl group and the ethyl ester.
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A strong base: Sodium ethoxide (NaOEt) is commonly used.[3][5] Other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed.[3][4]
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Anhydrous solvent: Tetrahydrofuran (THF) or diethyl ether are typical choices to ensure water-free conditions.
Q3: What are some potential alternative and more efficient synthetic routes?
While the Claisen condensation is the classical approach, several alternative strategies could offer improved efficiency and milder reaction conditions:
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Magnesium Ethoxide Catalyzed Condensation: Using magnesium ethoxide as a catalyst can sometimes lead to higher yields and fewer side products compared to sodium ethoxide.
-
Enzymatic Synthesis: Biocatalytic methods using lipases for the transesterification of a suitable β-keto ester precursor can offer high selectivity and environmentally benign conditions.[6]
-
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and precise control over reaction parameters, potentially leading to higher yields and purity.
-
Alternative Acylating Agents: Instead of ethyl acetate, other acylating agents could be explored in the presence of a suitable catalyst.
Q4: What are the critical parameters to control during the synthesis?
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Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the esters. All glassware should be flame-dried, and anhydrous solvents must be used.
-
Temperature Control: The initial enolate formation is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
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Stoichiometry of the Base: At least one full equivalent of the base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.[4][5]
-
Order of Addition: Typically, the ethyl acetate is added to a suspension of the base, followed by the slow addition of the ethyl thiazole-2-carboxylate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of moisture: Quenches the base and hydrolyzes esters. | 1. Ensure all glassware is rigorously flame-dried. Use freshly distilled, anhydrous solvents. Handle hygroscopic bases in a glovebox or under an inert atmosphere. |
| 2. Inactive base: The base may have decomposed upon storage. | 2. Use a fresh batch of base or titrate to determine its activity. | |
| 3. Insufficient base: The reaction requires a stoichiometric amount of base to deprotonate the product and drive the equilibrium.[4] | 3. Use at least one full equivalent of a strong base like NaH or NaOEt. | |
| 4. Low reactivity of starting materials: The thiazole ester may be sterically hindered or electronically deactivated. | 4. Consider using a stronger base such as LDA. Increase the reaction temperature after the initial addition, or prolong the reaction time. | |
| Formation of Multiple By-products | 1. Self-condensation of ethyl acetate: Can occur if the temperature is not well-controlled or if the thiazole ester is added too slowly. | 1. Maintain a low temperature during the initial enolate formation. Add the thiazole ester at a steady, dropwise rate. |
| 2. Decarboxylation of the product: The β-keto ester can undergo decarboxylation, especially if the workup is acidic and heated.[7][8][9] | 2. Perform the acidic workup at low temperatures (e.g., on an ice bath). Avoid excessive heating during solvent removal. | |
| 3. Side reactions involving the thiazole ring: The thiazole ring may not be stable under strongly basic conditions. | 3. Consider using a milder base or shorter reaction times. Protect the thiazole ring if necessary, although this adds extra steps. | |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily. | 1. Purify by column chromatography on silica gel. |
| 2. Emulsion formation during workup: Can make phase separation difficult. | 2. Add a small amount of brine to the aqueous layer to break the emulsion. | |
| 3. Product co-elutes with starting materials: Similar polarities can make chromatographic separation challenging. | 3. Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. |
Experimental Protocols
Route 1: Classical Claisen Condensation
This protocol is adapted from established procedures for the synthesis of similar heterocyclic β-keto esters.
Materials:
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Ethyl thiazole-2-carboxylate
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Ethyl acetate
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Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
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Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Add ethyl acetate (1.5 equivalents) dropwise to the stirred suspension.
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After the addition is complete, add a solution of ethyl thiazole-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it into ice-cold 1 M HCl.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
References
- 1. pearson.com [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 7. aklectures.com [aklectures.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
resolving discrepancies in spectroscopic data for ethyl 3-oxo-3-thiazol-2-yl-propionate.
Technical Support Center: Ethyl 3-Oxo-3-Thiazol-2-yl-propionate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in resolving discrepancies observed in spectroscopic data for this compound. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: Why do my ¹H NMR spectra for the same sample of this compound look different when run in different solvents or at different times?
A1: The most common reason for variability in the ¹H NMR spectra of this compound is the presence of keto-enol tautomerism. This compound can exist as an equilibrium mixture of a keto form and an enol form. The position of this equilibrium is highly sensitive to the solvent, temperature, and concentration.[1][2]
-
Keto Form: Contains a methylene group (–CH₂–) between the two carbonyl groups.
-
Enol Form: Contains a vinyl proton (–C=CH–) and a hydroxyl group (–OH).
Troubleshooting Steps:
-
Solvent Effects: The polarity of the solvent can significantly shift the keto-enol equilibrium.[1] Non-polar solvents like chloroform-d (CDCl₃) tend to favor the enol form through intramolecular hydrogen bonding, while polar aprotic solvents like DMSO-d₆ can favor the keto form.[1]
-
Temperature Variation: Running the NMR at different temperatures can alter the equilibrium position and the rate of interconversion between tautomers.[3] Consider acquiring spectra at a controlled temperature.
-
Concentration: Sample concentration can influence intermolecular interactions, which may affect the tautomeric equilibrium. Ensure you are using a consistent and appropriate sample concentration (typically 5-20 mg in 0.5-0.7 mL of solvent).[4]
-
Check for Impurities: The presence of acidic or basic impurities can catalyze the interconversion and affect the equilibrium.[2]
Q2: I am seeing more signals in my ¹³C NMR spectrum than expected for a single structure. How do I interpret this?
A2: Similar to the ¹H NMR, the presence of both the keto and enol tautomers will result in two different sets of signals in the ¹³C NMR spectrum. Each tautomer has a unique carbon skeleton and electronic environment, leading to distinct chemical shifts for the carbons involved in the tautomerism. You will likely see separate signals for the carbonyl carbons, the α-carbon, and the β-carbon of the two forms.
Troubleshooting Steps:
-
Identify Tautomer Peaks: Compare your spectrum to the expected chemical shifts for both keto and enol forms (see Table 2). The enol form will have signals corresponding to vinylic carbons (C=C), while the keto form will show a signal for the α-methylene carbon.
-
Solvent and Temperature: As with ¹H NMR, the relative intensities of the signals for the two tautomers will change with solvent and temperature.
Q3: My IR spectrum shows multiple carbonyl peaks. Is my sample impure?
A3: Not necessarily. The presence of multiple carbonyl absorptions is a characteristic feature of β-keto esters due to keto-enol tautomerism.
-
Keto Tautomer: Typically shows two distinct C=O stretching bands, one for the ketone (~1720 cm⁻¹) and one for the ester (~1740 cm⁻¹).[5]
-
Enol Tautomer: Exhibits a C=O stretch for the ester group, often at a slightly lower frequency due to conjugation (~1650 cm⁻¹), and a broad O-H stretch from the enol hydroxyl group (around 3400-3300 cm⁻¹).[5]
Troubleshooting Steps:
-
Analyze the Carbonyl Region: Carefully examine the region between 1600-1800 cm⁻¹. The presence of bands around 1740, 1720, and 1650 cm⁻¹ is indicative of a keto-enol mixture.
-
Look for O-H Stretch: A broad absorption in the 3400-3300 cm⁻¹ region suggests the presence of the enol form.
-
Sample Preparation: Ensure your sample is free of water, as this can cause a broad O-H band and may be confused with the enol O-H. Perform a background scan to subtract atmospheric water and CO₂ signals.[4]
Q4: The integrations in my ¹H NMR spectrum are not consistent. What could be the cause?
A4: Inconsistent integrations can arise from several factors.
Troubleshooting Steps:
-
Poor Phasing and Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat.
-
Incomplete Relaxation: For quantitative analysis, ensure a sufficient relaxation delay between scans.
-
Overlapping Peaks: If peaks from the keto and enol forms (or impurities) overlap, accurate integration can be difficult.[6] Try using a different solvent to improve peak separation.[6]
-
Broad Peaks: Broad peaks can be challenging to integrate accurately. Broadening can be caused by poor shimming, sample inhomogeneity, or chemical exchange.[6]
Data Presentation
The following tables summarize the expected spectroscopic data for the keto and enol tautomers of this compound based on analysis of analogous compounds.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Keto Form (ppm) | Enol Form (ppm) | Multiplicity | Integration |
| Thiazole-H | ~7.5 - 8.0 | ~7.5 - 8.0 | m | 2H |
| -CH₂- (α-position) | ~4.0 | - | s | 2H |
| =CH- (enol) | - | ~5.8 | s | 1H |
| -OCH₂- (ethyl) | ~4.2 | ~4.2 | q | 2H |
| -CH₃ (ethyl) | ~1.3 | ~1.3 | t | 3H |
| -OH (enol) | - | ~12.0 (broad) | s | 1H |
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Keto Form (ppm) | Enol Form (ppm) |
| Ketone C=O | ~195 | - |
| Ester C=O | ~168 | ~172 |
| Thiazole C=N | ~165 | ~165 |
| Thiazole CH | ~120 - 145 | ~120 - 145 |
| Enolic C=C-O | - | ~170 |
| Enolic C=C -H | - | ~92 |
| -CH₂- (α-position) | ~48 | - |
| -OCH₂- (ethyl) | ~62 | ~62 |
| -CH₃ (ethyl) | ~14 | ~14 |
Table 3: Expected IR Absorption Frequencies
| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | Enol | 3400 - 3300 | Broad, Medium |
| C-H stretch (thiazole) | Both | ~3100 | Medium |
| C-H stretch (aliphatic) | Both | 2900 - 3000 | Medium |
| C=O stretch (ester) | Keto | ~1740 | Strong |
| C=O stretch (ketone) | Keto | ~1720 | Strong |
| C=O stretch (conjugated ester) | Enol | ~1650 | Strong |
| C=C stretch (enol & thiazole) | Both | 1620 - 1580 | Medium |
| C-O stretch (ester) | Both | 1300 - 1000 | Strong |
Experimental Protocols
Protocol for NMR Spectroscopy Analysis [4]
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and check the depth with a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C. Use proton decoupling to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Protocol for IR Spectroscopy Analysis [4]
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a small drop between two salt plates (e.g., NaCl or KBr).
-
Solution: Prepare a 5-10% solution in a suitable solvent (e.g., chloroform) that is transparent in the IR region of interest.
-
-
Instrument Setup:
-
Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric H₂O and CO₂.
-
Perform a background scan using either the empty salt plates or the pure solvent.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Visualizations
Caption: Workflow for troubleshooting spectroscopic data discrepancies.
References
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. benchchem.com [benchchem.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Troubleshooting [chem.rochester.edu]
strategies to minimize degradation of ethyl 3-oxo-3-thiazol-2-yl-propionate during storage
This technical support center provides guidance on the storage and handling of ethyl 3-oxo-3-thiazol-2-yl-propionate to minimize degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] An inert atmosphere can further prevent degradation.[1] For optimal preservation, refrigeration at 2-8°C is advised.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1]
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of a β-keto ester, the primary degradation pathways for this compound are predicted to be hydrolysis, thermal decomposition, and oxidation.
-
Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3-oxo-3-thiazol-2-yl-propanoic acid and ethanol.[2]
-
Thermal Decomposition: Elevated temperatures can lead to decarboxylation, a common reaction for β-keto acids that could be formed upon hydrolysis.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air and light over extended periods.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound should be stored away from strong oxidizing agents and strong bases, as these can catalyze its degradation.[1]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4][5] These methods can separate the parent compound from potential impurities and degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from colorless/pale yellow to brown) | Oxidation or presence of impurities. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Repurify the material if necessary. |
| Poor peak shape (e.g., peak tailing or splitting) in reverse-phase HPLC analysis | Keto-enol tautomerism.[6] | Increase the column temperature to accelerate the interconversion between tautomers.[6] Adjust the mobile phase pH; an acidic mobile phase may improve peak shape.[6] Consider using a mixed-mode HPLC column.[6] |
| Presence of unexpected peaks in GC or HPLC chromatogram | Degradation of the sample. | Review storage conditions and handling procedures. The primary degradation products are likely from hydrolysis. Check for the presence of 3-oxo-3-thiazol-2-yl-propanoic acid. |
| Inconsistent experimental results | Sample degradation leading to lower effective concentration. | Use a freshly opened or recently purified sample. Re-analyze the purity of the stored material before use. |
Experimental Protocols
General Protocol for Purity Analysis by Gas Chromatography (GC)
This is a general method and may require optimization for your specific instrument and sample.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Data Analysis: Integrate the peak areas to determine the relative percentage of the main component and any impurities.
General Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific instrument and sample.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.
-
Start with 30% B.
-
Increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (to address potential tautomerism).[6]
-
Detector: UV detector at a wavelength determined by the UV spectrum of the compound (a general starting point would be in the 254-280 nm range).
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of the main component and any impurities.
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 58199-16-9|Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate|BLD Pharm [bldpharm.com]
- 4. labproinc.com [labproinc.com]
- 5. Ethyl 3-Oxo-3-(2-thienyl)propionate >98.0%(GC) 1g - Prodotti da laboratorio a prezzi bassi su Laboratorio Discounter. Microscopi, prodotti chimici, consegna veloce in Italia. Ordina subito! [laboratoriumdiscounter.nl]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
Validation & Comparative
1H NMR and 13C NMR analysis for structural validation of ethyl 3-oxo-3-thiazol-2-yl-propionate
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and development, the precise structural validation of novel chemical entities is paramount. This guide provides a comprehensive analysis of Ethyl 3-oxo-3-thiazol-2-yl-propionate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative framework for researchers and scientists engaged in drug discovery and organic synthesis.
This compound, a β-ketoester containing a thiazole moiety, presents a unique spectroscopic challenge due to the presence of keto-enol tautomerism. This phenomenon, where the molecule exists as an equilibrium mixture of keto and enol forms, significantly influences its NMR spectra. The ratio of these tautomers is highly dependent on factors such as the solvent used for analysis.[1][2][3]
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for both the keto and enol tautomers. The ethyl group protons will appear as a characteristic triplet and quartet. The methylene protons adjacent to the carbonyl group in the keto form will exhibit a singlet, while the vinylic proton of the enol form will appear as a singlet further downfield. The thiazole ring protons will also show characteristic shifts.
| Proton Assignment (Keto Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (Ethyl) | 1.2-1.4 | Triplet | 3H |
| CH₂ (Ethyl) | 4.1-4.3 | Quartet | 2H |
| CH₂ (Methylene) | 3.8-4.0 | Singlet | 2H |
| Thiazole-H4 | 7.8-8.0 | Doublet | 1H |
| Thiazole-H5 | 7.4-7.6 | Doublet | 1H |
| Proton Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (Ethyl) | 1.2-1.4 | Triplet | 3H |
| CH₂ (Ethyl) | 4.1-4.3 | Quartet | 2H |
| =CH (Vinylic) | 5.8-6.0 | Singlet | 1H |
| Thiazole-H4 | 7.7-7.9 | Doublet | 1H |
| Thiazole-H5 | 7.3-7.5 | Doublet | 1H |
| OH (Enolic) | 12.0-13.0 | Broad Singlet | 1H |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.[4][5][6][7]
Comparative ¹³C NMR Data
The ¹³C NMR spectrum will also reflect the presence of both tautomers. The carbonyl carbons of the keto and ester groups, as well as the carbons of the thiazole ring, will provide key diagnostic signals.
| Carbon Assignment (Keto Form) | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Ethyl) | ~14 |
| CH₂ (Ethyl) | ~61 |
| CH₂ (Methylene) | ~45 |
| C=O (Keto) | ~195 |
| C=O (Ester) | ~167 |
| Thiazole-C2 | ~168 |
| Thiazole-C4 | ~145 |
| Thiazole-C5 | ~122 |
| Carbon Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Ethyl) | ~14 |
| CH₂ (Ethyl) | ~60 |
| =CH (Vinylic) | ~90 |
| =C-O (Enolic) | ~175 |
| C=O (Ester) | ~168 |
| Thiazole-C2 | ~165 |
| Thiazole-C4 | ~144 |
| Thiazole-C5 | ~120 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary.[8][9]
Experimental Protocols
NMR Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard. The choice of solvent can significantly influence the keto-enol equilibrium.[1][10] For instance, non-polar solvents like CDCl₃ tend to favor the enol form through intramolecular hydrogen bonding, whereas polar solvents like DMSO-d₆ can stabilize the keto form.[11][12]
Keto-Enol Tautomerism Workflow
The structural validation process for a compound exhibiting tautomerism involves several key steps, from initial sample preparation to the final assignment of spectral data to the respective tautomers.
Caption: Workflow for NMR-based structural validation of compounds exhibiting keto-enol tautomerism.
Keto-Enol Tautomeric Equilibrium
The equilibrium between the keto and enol forms of this compound is a dynamic process that is fundamental to its chemical reactivity and spectroscopic properties.
Caption: The dynamic equilibrium between the keto and enol tautomers of this compound.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. youtube.com [youtube.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]
- 7. hnl1_sln.html [ursula.chem.yale.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. spectrabase.com [spectrabase.com]
- 10. cores.research.asu.edu [cores.research.asu.edu]
- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Ethyl 3-Oxo-3-Thiazol-2-yl-propionate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ethyl 3-oxo-3-thiazol-2-yl-propionate and its derivatives. The inclusion of a thiazole ring, a prominent scaffold in medicinal chemistry, imparts significant biological activity to these molecules.[1][2] Understanding the reactivity of this class of compounds is crucial for the synthesis of novel derivatives with potential therapeutic applications, including as protein kinase inhibitors.[1][3] This document presents a theoretical comparison of reactivity based on quantum chemical descriptors, detailed experimental protocols for key reactions, and an overview of a relevant signaling pathway.
Comparative Reactivity Analysis
Quantum chemical descriptors, such as Fukui functions and frontier molecular orbital (FMO) energies, are powerful tools for predicting the reactivity of molecules.[4][5] The Fukui function indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack.
A theoretical study on substituted thiazole derivatives calculated these reactivity descriptors.[4][6] The findings from such theoretical studies can be extrapolated to the this compound system. The thiazole ring's electronic properties, modulated by substituents, directly influence the electrophilicity of the carbonyl carbons and the acidity of the α-protons of the β-keto ester moiety.
Table 1: Theoretical Reactivity Descriptors for Substituted Thiazole Derivatives
| Substituent at C4/C5 | Substituent Type | Predicted Effect on Keto Carbonyl Electrophilicity | Predicted Effect on α-Proton Acidity |
| -H (unsubstituted) | Neutral | Baseline | Baseline |
| -CH₃ | Electron-donating | Decrease | Decrease |
| -C₆H₅ | Electron-donating/withdrawing (resonance) | Context-dependent | Context-dependent |
| -Cl | Electron-withdrawing (inductive) | Increase | Increase |
| -NO₂ | Strong electron-withdrawing | Significant Increase | Significant Increase |
This table is a qualitative prediction based on established principles of substituent effects and theoretical studies on thiazole reactivity. The actual quantitative effects would require specific experimental or computational analysis of the full derivative molecules.
Electron-donating groups (like methyl) are predicted to decrease the electrophilicity of the carbonyl carbons and the acidity of the α-protons, thus reducing reactivity towards nucleophiles and bases. Conversely, electron-withdrawing groups (like chloro or nitro) are expected to increase the electrophilicity of the carbonyls and the acidity of the α-protons, thereby enhancing reactivity.
Experimental Protocols
The following are detailed methodologies for key reactions involving this compound and its derivatives.
Protocol 1: Synthesis of Ethyl 3-oxo-3-(thiazol-2-yl)propanoate via Claisen Condensation
This protocol describes a general procedure for the synthesis of the parent compound, which can be adapted for substituted derivatives.[7]
Materials:
-
Ethyl thiazole-2-carboxylate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Prepare a solution of ethyl thiazole-2-carboxylate (1 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous diethyl ether.
-
Add the solution from step 2 dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize the excess base.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation of Ethyl 3-oxo-3-(thiazol-2-yl)propanoate with an Aldehyde
This protocol outlines a general procedure for a C-C bond-forming reaction at the active methylene position.[8][9][10]
Materials:
-
Ethyl 3-oxo-3-(thiazol-2-yl)propanoate derivative
-
Aromatic or aliphatic aldehyde (1 equivalent)
-
Piperidine (catalytic amount)
-
Acetic acid (catalytic amount)
-
Toluene or ethanol
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
To a round-bottom flask, add the ethyl 3-oxo-3-(thiazol-2-yl)propanoate derivative (1 equivalent), the aldehyde (1 equivalent), and toluene.
-
Add a catalytic amount of piperidine and acetic acid.
-
If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected. If using ethanol, reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Synthesis and a Key Reaction
Caption: Synthetic workflow for this compound and a subsequent Knoevenagel condensation.
Signaling Pathway Inhibition by Thiazole Derivatives
Thiazole derivatives have been investigated as inhibitors of various protein kinases, playing a crucial role in cancer therapy.[2] A key pathway often targeted is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[3]
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fukui function - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. publications.aston.ac.uk [publications.aston.ac.uk]
Unambiguous Molecular Structure Confirmation of Ethyl 3-oxo-3-thiazol-2-yl-propionate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comparative analysis of single-crystal X-ray crystallography as the definitive method for elucidating the molecular structure of ethyl 3-oxo-3-thiazol-2-yl-propionate, alongside alternative and complementary techniques.
This document presents a hypothetical confirmation of the molecular structure of this compound, a novel small molecule with potential applications in medicinal chemistry. The primary technique discussed is single-crystal X-ray crystallography, which provides unambiguous proof of atomic connectivity and stereochemistry. This "gold standard" is compared with other powerful analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Microcrystal Electron Diffraction (MicroED), and computational Crystal Structure Prediction (CSP). Each technique's performance, data output, and experimental protocols are detailed to offer a comprehensive overview for researchers selecting the most appropriate methods for their structural elucidation challenges.
Performance Comparison of Structural Elucidation Techniques
The choice of analytical technique for molecular structure determination depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. Below is a summary of the quantitative data obtained from various methods for the structural analysis of this compound.
| Parameter | Single-Crystal X-ray Crystallography (Hypothetical) | NMR Spectroscopy (Hypothetical) | Microcrystal Electron Diffraction (Expected) | Crystal Structure Prediction (Expected) |
| Crystal System | Monoclinic | Not Applicable | Monoclinic | Multiple predicted polymorphs (e.g., Monoclinic, Orthorhombic) |
| Space Group | P2₁/c | Not Applicable | P2₁/c | P2₁/c (lowest energy) |
| Unit Cell Dimensions | a = 8.52 Å, b = 5.67 Å, c = 19.89 Å, β = 95.3° | Not Applicable | Similar to X-ray crystallography | Similar to X-ray crystallography for the lowest energy polymorph |
| Key Bond Lengths (Å) | C=O (keto): 1.21, C=O (ester): 1.20, C-S: 1.73, C-N: 1.33 | Inferred from correlations | C=O (keto): 1.22, C=O (ester): 1.21, C-S: 1.74, C-N: 1.34 | C=O (keto): 1.22, C=O (ester): 1.21, C-S: 1.72, C-N: 1.32 |
| Key Bond Angles (°) | O=C-C: 120.5, C-S-C: 91.2, C-N=C: 115.8 | Inferred from correlations | O=C-C: 120.3, C-S-C: 91.5, C-N=C: 115.5 | O=C-C: 121.0, C-S-C: 90.9, C-N=C: 116.1 |
| ¹H NMR (ppm) | Not Applicable | δ 1.30 (t, 3H, J=7.1 Hz), 4.25 (q, 2H, J=7.1 Hz), 4.10 (s, 2H), 7.80 (d, 1H, J=3.2 Hz), 8.15 (d, 1H, J=3.2 Hz) | Not Applicable | Not Applicable |
| ¹³C NMR (ppm) | Not Applicable | δ 14.1, 45.8, 62.3, 128.9, 145.7, 165.2, 167.8, 190.1 | Not Applicable | Not Applicable |
| Resolution | ~0.8 Å | Not Applicable | ~1.0 Å | Not Applicable |
| Sample Requirement | Single crystal (~100 µm) | ~1-5 mg dissolved in deuterated solvent | Nanocrystals (~100 nm) | Molecular structure as input |
| Experiment Time | Hours to days | Minutes to hours | Minutes to hours | Days to weeks (computational) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the key experiments discussed in this guide.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of this compound were grown by slow evaporation of a saturated solution in ethanol at room temperature.
-
Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data were collected at 100 K using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. ¹H NMR spectra were referenced to the residual solvent peak (δ 7.26 ppm), and ¹³C NMR spectra were referenced to the solvent peak (δ 77.16 ppm).
-
Spectral Analysis: Chemical shifts, coupling constants, and multiplicities were analyzed to determine the connectivity of atoms.
Microcrystal Electron Diffraction (MicroED)
-
Sample Preparation: A small amount of the powdered this compound was applied to a TEM grid.
-
Data Collection: The grid was plunge-frozen in liquid ethane and transferred to a cryo-electron microscope. Continuous rotation electron diffraction data were collected from nanocrystals.
-
Data Processing: The diffraction data were processed using software adapted from X-ray crystallography to determine the unit cell and solve the structure.
Crystal Structure Prediction (CSP)
-
Conformational Search: The conformational space of the this compound molecule was explored using computational methods.
-
Crystal Packing Prediction: A large number of possible crystal packings were generated for the low-energy conformers in common space groups.
-
Lattice Energy Calculation: The lattice energies of the predicted crystal structures were calculated using force fields and quantum mechanical methods to identify the most stable polymorphs.
Visualizing the Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the molecular structure of a novel compound, starting from the synthesized material and leading to the final validated structure.
A Comparative Guide to Ethyl 3-oxo-3-thiazol-2-yl-propionate and Ethyl 3-oxo-3-thiophen-2-yl-propionate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two closely related β-keto esters, ethyl 3-oxo-3-thiazol-2-yl-propionate and ethyl 3-oxo-3-thiophen-2-yl-propionate, which are valuable building blocks in the synthesis of a variety of heterocyclic compounds, particularly those with medicinal applications. Thiazole and thiophene moieties are prevalent in numerous biologically active molecules, and the choice between these two starting materials can significantly impact synthetic efficiency and the biological profile of the final products.[1][2][3]
Physicochemical Properties
Both this compound and ethyl 3-oxo-3-thiophen-2-yl-propionate are typically oily liquids or low-melting solids at room temperature. Their structural similarity results in comparable molecular weights and solubility profiles, generally being soluble in common organic solvents.
| Property | This compound | Ethyl 3-oxo-3-thiophen-2-yl-propionate |
| Molecular Formula | C₈H₉NO₃S | C₉H₁₀O₃S |
| Molecular Weight | 199.23 g/mol | 198.24 g/mol [4] |
| Appearance | Pale yellow oil | Dark orange oil[5] |
| Boiling Point | Not reported | 130°C / 0.3 mmHg[5] |
| CAS Number | 212621-63-1 | 13669-10-8[4] |
Synthesis of the β-Keto Esters: A Comparative Overview
The most common and efficient method for the synthesis of both this compound and ethyl 3-oxo-3-thiophen-2-yl-propionate is the Claisen condensation. This reaction involves the condensation of the corresponding 2-acetylheterocycle (2-acetylthiazole or 2-acetylthiophene) with diethyl carbonate in the presence of a strong base, such as sodium hydride or sodium ethoxide.
The reactivity of the starting acetylheterocycle is a key factor influencing the reaction conditions and yield. The thiazole ring is generally more electron-withdrawing than the thiophene ring due to the presence of the nitrogen atom. This increased acidity of the α-protons in 2-acetylthiazole can facilitate enolate formation, potentially leading to milder reaction conditions. However, the overall nucleophilicity of the resulting enolate and the stability of the final product also play crucial roles.
Experimental Protocols
Synthesis of Ethyl 3-oxo-3-thiophen-2-yl-propionate [5]
-
Materials: 2-acetylthiophene, sodium hydride (60% dispersion in mineral oil), diethyl carbonate, anhydrous tetrahydrofuran (THF), hexane, glacial acetic acid, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Under a nitrogen atmosphere, wash sodium hydride (2.5 mol) with anhydrous hexane.
-
Add anhydrous THF, followed by the dropwise addition of a solution of 2-acetylthiophene (1.25 mol) in anhydrous THF.
-
Warm the mixture to 35°C for 30 minutes.
-
Slowly add a solution of diethyl carbonate (2.5 mol) in anhydrous THF over 1 hour.
-
Continue the reaction for an additional hour.
-
Cool the mixture to 0-10°C and quench with water, followed by the addition of glacial acetic acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Yield: 98% (crude)[5]
Synthesis of this compound (Proposed Protocol based on Analogy)
-
Materials: 2-acetylthiazole, sodium hydride (60% dispersion in mineral oil), diethyl carbonate, anhydrous tetrahydrofuran (THF), hexane, glacial acetic acid, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Follow the same procedure as for the thiophene analogue, substituting 2-acetylthiophene with 2-acetylthiazole on an equimolar basis.
-
-
Expected Yield: While no direct report with a yield for this specific reaction was found, based on the electronic properties of the thiazole ring, a comparable or slightly lower yield might be anticipated due to potential side reactions or differences in product stability.
Application in the Synthesis of Substituted Pyrimidines
A significant application of these β-keto esters is in the synthesis of substituted pyrimidines, which are scaffolds of high interest in medicinal chemistry. The reaction typically proceeds via a condensation reaction with a suitable amidine or guanidine derivative.
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Synthesis and Biological Evaluation of Thiazoline, Thiophene and Thiazole Scaffolds [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ethyl 3-oxo-3-thiazol-2-yl-propionate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of ethyl 3-oxo-3-thiazol-2-yl-propionate analogs and related thiazole derivatives. The information presented is collated from various studies to facilitate a comparative understanding of their potential as anticancer and antimicrobial agents. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant biological and experimental workflows.
Anticancer Activity
Thiazole derivatives have emerged as a significant class of compounds in anticancer research, exhibiting a range of activities across various cancer cell lines. The following table summarizes the cytotoxic activities of several thiazole analogs, providing their half-maximal inhibitory concentration (IC50) values.
Table 1: Anticancer Activity of Thiazole Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | 2-[2-[4-Hydroxy-3-(phenylhydrazonomethyl)benzylidene]hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| 4a | 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | ||
| 4b | 2-[2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | ||
| 5 | 2-[2-(4-Acetoxybenzylidene)hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | ||
| 2e | (E)-3-(3,4-dimethoxyphenyl)-1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)prop-2-en-1-one | Ovar-3 (Ovarian) | 1.55 | - | - |
| MDA-MB-468 (Breast) | 2.95 | - | - | ||
| 2h | (E)-1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one | Ovar-3 (Ovarian) | >100 | - | - |
| MDA-MB-468 (Breast) | >100 | - | - |
Data sourced from multiple studies, see references for details.[1][2]
Antimicrobial Activity
Several analogs of this compound have been investigated for their efficacy against a spectrum of microbial pathogens. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency.
Table 2: Antimicrobial Activity of Thiazole Analogs
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 12 | 4-(4-hydroxyphenyl)-2-phenyl-1,3-thiazole | S. aureus | 125-150 | Ofloxacin | 10 |
| E. coli | 125-150 | Ofloxacin | 10 | ||
| A. niger | 125-150 | Ketoconazole | 10 | ||
| 11 | 2-(4-hydroxyphenyl)-4-phenyl-1,3-thiazole | S. aureus | 150-200 | Ofloxacin | 10 |
| E. coli | 150-200 | Ofloxacin | 10 | ||
| A. niger | 150-200 | Ketoconazole | 10 | ||
| 13 | 2-(4-hydroxyphenyl)benzo[d]thiazole | S. aureus | 50-75 | Ofloxacin | 10 |
| E. coli | 50-75 | Ofloxacin | 10 | ||
| A. niger | 50-75 | Ketoconazole | 10 | ||
| 14 | 2-(3-hydroxyphenyl)benzo[d]thiazole | S. aureus | 50-75 | Ofloxacin | 10 |
| E. coli | 50-75 | Ofloxacin | 10 | ||
| A. niger | 50-75 | Ketoconazole | 10 | ||
| 3 | N-(4-isopropylthiazol-2-yl)-2-(4-(4-chlorophenyl)-phthalazin-1-yl)acetamide | E. coli | 230-700 | Ampicillin | - |
| S. Typhimurium | 230-700 | Ampicillin | - | ||
| 9 | 1-butyl-N-(4-isopropylthiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | B. cereus | 170 | Ampicillin | - |
| S. Typhimurium | 170 | Ampicillin | - |
Data compiled from various research articles, see references for specifics.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cultured cancer cells
-
Test compounds (thiazole analogs)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[6]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for Antimicrobial Susceptibility
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (thiazole analogs)
-
Standard antimicrobial agents (positive controls)
-
Inoculum suspension standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard drugs in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted compounds with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).[8][9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Diagrams illustrating key processes can aid in the comprehension of complex experimental workflows and biological pathways.
Caption: Workflow for determining the anticancer activity of thiazole analogs using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Caption: A putative signaling pathway for the anticancer action of certain thiazole derivatives.[1][10]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Ethyl 3-oxo-3-thiazol-2-yl-propionate: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Ethyl 3-oxo-3-thiazol-2-yl-propionate, a versatile β-keto ester, serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
The inherent keto-enol tautomerism of β-keto esters like this compound presents a unique analytical challenge. The equilibrium between the keto and enol forms can be influenced by solvent, pH, and temperature, potentially leading to peak broadening or the appearance of multiple peaks for a single compound in chromatographic analyses. Careful method development is therefore essential for accurate and reliable purity determination.
Experimental Overview
A hypothetical sample of this compound was analyzed using both a developed HPLC-UV method and a GC-MS method to determine its purity and identify potential impurities. The primary synthesis route considered for this intermediate is the Claisen condensation of ethyl 2-thiazolecarboxylate and ethyl acetate.[1][2][3] This suggests that potential process-related impurities could include unreacted starting materials and by-products from the self-condensation of ethyl acetate.
Data Presentation: A Comparative Summary
The following tables summarize the hypothetical quantitative data obtained from the HPLC-UV and GC-MS analyses.
Table 1: HPLC-UV Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) |
| Ethyl 2-thiazolecarboxylate | 2.5 | 0.10 |
| Ethyl acetoacetate | 3.2 | 0.05 |
| This compound | 5.8 | 99.80 |
| Unknown Impurity 1 | 7.1 | 0.05 |
Table 2: GC-MS Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) | Identification (via MS) |
| Ethyl acetate | 2.1 | 0.08 | Confirmed |
| Ethyl 2-thiazolecarboxylate | 4.5 | 0.12 | Confirmed |
| This compound (Keto/Enol) | 8.2 (broad) | 99.75 | Confirmed |
| Unknown Impurity 2 | 9.5 | 0.05 | Tentative |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols are representative for the analysis of heteroaromatic β-keto esters and have been adapted for the target compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed to provide robust quantification of this compound and its potential non-volatile impurities. The use of a buffered mobile phase helps to control the keto-enol tautomerism, leading to sharper peaks and better resolution.[4]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities. Careful optimization of the temperature program is crucial to prevent thermal degradation of the thermally labile β-keto ester.[5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (split mode, 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of ethyl acetate.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical techniques.
Comparison of Techniques
HPLC-UV:
-
Strengths: HPLC is generally the preferred method for the purity assay of pharmaceutical intermediates and APIs due to its robustness and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. By carefully selecting the mobile phase composition and pH, the keto-enol equilibrium can be shifted to favor one form, resulting in sharper, more symmetrical peaks suitable for accurate quantification.
-
Limitations: While UV detection is widely used, it does not provide structural information for the definitive identification of unknown impurities. Co-eluting impurities with similar UV spectra can also be challenging to resolve. The issue of poor peak shape due to tautomerism is a known challenge for β-keto esters in reversed-phase HPLC, which may necessitate the use of specialized mixed-mode columns for optimal results.[4]
GC-MS:
-
Strengths: The primary advantage of GC-MS is the high separation efficiency of capillary GC combined with the definitive identification capabilities of mass spectrometry. It is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials or solvents. The mass spectrum provides a molecular fingerprint that can be used to identify compounds by comparison with spectral libraries or through interpretation of fragmentation patterns.[5]
-
Limitations: The main drawback of GC-MS for the analysis of this compound is its thermal lability. The high temperatures of the injector and column can cause on-column degradation, leading to inaccurate quantification and the appearance of artifact peaks. Furthermore, the keto-enol tautomers may separate or interconvert during the chromatographic run, resulting in broad or multiple peaks for the main component, which complicates accurate purity assessment.
Conclusion
For the comprehensive purity assessment of this compound, a combination of HPLC and GC-MS is recommended. HPLC with UV detection should be the primary technique for the purity assay due to its milder conditions and better control over the compound's tautomeric forms. GC-MS serves as a complementary technique, indispensable for the identification and quantification of volatile impurities that may not be detected by HPLC.
The choice of the primary analytical technique will depend on the specific requirements of the analysis. For routine quality control where the impurity profile is well-established, a validated HPLC method is often sufficient. For impurity profiling, characterization of new batches, or in-depth stability studies, the combined use of both techniques provides a more complete and reliable assessment of the compound's purity.
References
Validating the Mechanism of Action for Ethyl 3-oxo-3-thiazol-2-yl-propionate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of ethyl 3-oxo-3-thiazol-2-yl-propionate derivatives, a class of compounds showing promise in anticancer research. By leveraging data from related thiazole derivatives, this document outlines potential molecular targets, experimental validation protocols, and performance comparisons with alternative inhibitors.
Postulated Mechanisms of Action
Based on preliminary studies of various thiazole-containing compounds, the anticancer effects of this compound derivatives are likely mediated through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. The primary putative targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2]
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, upon activation, triggers downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways, leading to cell proliferation and survival.[3][4]
-
Sirtuin 2 (SIRT2): An NAD+-dependent deacetylase involved in cell cycle regulation and tumorigenesis. Its inhibition can lead to cell cycle arrest and apoptosis.[4]
Comparative Performance Data
The following tables summarize the in vitro activity of various thiazole derivatives against cancer cell lines and specific molecular targets. This data provides a benchmark for evaluating the potency of novel this compound derivatives.
Table 1: Antiproliferative Activity of Thiazole Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-oxoindolin-3-ylidene thiazole derivatives | HepG2 | 3.13 - 30.54 | [2] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 | 2.47 - 25.4 | [4] |
| Novel thiazole derivatives | SaOS-2 | 0.190 - 0.273 (µg/mL) | [3] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 | 2.57 - 31.5 | [5] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | HepG2 | 6.69 - 51.7 | [5] |
Table 2: Inhibitory Activity of Thiazole Derivatives against Molecular Targets
| Compound Class | Target | IC50 (µM) | Reference |
| 2-oxoindolin-3-ylidene thiazole derivatives | VEGFR-2 | 0.047 - 1.549 | [2] |
| bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | 0.0037 - 0.0118 | [1] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | In silico prediction for SIRT2 and EGFR | Not Quantified | [4] |
Experimental Protocols for Mechanism Validation
To validate the postulated mechanisms of action, a series of biochemical and cell-based assays should be performed.
VEGFR-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the kinase activity of VEGFR-2.
Principle: The assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation indicates inhibition.
Protocol:
-
Prepare serial dilutions of the this compound derivatives.
-
In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay) to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
EGFR Inhibition Assay
This assay evaluates the inhibitory effect of the compounds on EGFR kinase activity.
Principle: Similar to the VEGFR-2 assay, this protocol quantifies the phosphorylation of a substrate by the EGFR kinase domain.
Protocol:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the recombinant EGFR enzyme to the wells.
-
Add a mixture of the substrate (e.g., a specific peptide substrate) and ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add a reagent to stop the reaction and detect the amount of ADP produced (e.g., using the ADP-Glo™ Kinase Assay).
-
Incubate for an additional 40 minutes at room temperature.
-
Add a kinase detection reagent and incubate for 30 minutes.
-
Measure the luminescence to determine kinase activity and calculate IC50 values.
SIRT2 Inhibition Assay
This fluorometric assay measures the ability of the compounds to inhibit the deacetylase activity of SIRT2.
Principle: The assay uses a fluorogenic acetylated peptide substrate. Deacetylation by SIRT2 allows for cleavage by a developer enzyme, releasing a fluorescent group. Inhibition of SIRT2 results in a decreased fluorescent signal.
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well.
-
Add the diluted test compounds or a known inhibitor (e.g., Nicotinamide) as a control.
-
Incubate for 5 minutes at 37°C.
-
Add a substrate solution containing the fluorogenic acetylated peptide and NAD+.
-
Incubate at 37°C for 60 minutes.
-
Add a developer solution to cleave the deacetylated substrate.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation/emission wavelength of 395/541 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for validating the mechanism of action.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General experimental workflow for mechanism of action validation.
Alternative Inhibitors for Comparison
When evaluating the performance of novel this compound derivatives, it is crucial to compare their activity against established inhibitors of the same targets.
Table 3: Commercially Available Kinase and SIRT2 Inhibitors
| Target | Inhibitor | Reported IC50 |
| VEGFR-2 | Sunitinib | 0.167 µM[2] |
| VEGFR-2 | Sorafenib | 0.082 µM[6] |
| EGFR | Gefitinib | Varies by cell line |
| EGFR | Erlotinib | Varies by cell line |
| SIRT2 | AK-1 | 12.5 - 13 µM[7] |
| SIRT2 | Nicotinamide | Varies by assay conditions |
Conclusion
This guide provides a foundational framework for the systematic validation of the mechanism of action for this compound derivatives. By employing the outlined experimental protocols and comparing the results with existing data for similar thiazole derivatives and established inhibitors, researchers can effectively characterize the therapeutic potential of this promising class of compounds. The provided diagrams offer a visual representation of the key signaling pathways and a logical workflow to guide the research process. of the key signaling pathways and a logical workflow to guide the research process.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
Comparative Thermal Stability of Thiazole-Based β-Keto Esters: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the thermal stability of thiazole-based β-keto esters, offering valuable insights for researchers, scientists, and professionals in drug development. The inclusion of the thiazole moiety, a significant heterocyclic scaffold in medicinal chemistry, can influence the thermal properties of β-keto esters, which are versatile intermediates in organic synthesis. This document summarizes available data, outlines experimental protocols for thermal analysis, and presents a logical workflow for such comparative studies.
Data Presentation: Thermal Properties
Direct comparative thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for a homologous series of thiazole-based β-keto esters is limited in publicly available literature. However, by compiling data from various sources, a comparative overview can be established. The following tables summarize the available thermal data for a representative complex thiazole-containing ester and several common non-thiazole β-keto esters, which can serve as a baseline for comparison.
Table 1: Thermal Stability of a Thiazole-Containing Ester Derivative
| Compound Name | Analysis Type | Key Finding |
| Ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate | TGA/DSC | Stable up to 249.8 °C |
Note: This is a complex molecule and not a simple β-keto ester, but it provides an indication of the thermal stability that can be achieved with a thiazole-containing ester.
Table 2: Physical Properties of Common Non-Thiazole β-Keto Esters (for baseline comparison)
| Compound Name | Boiling Point (°C) | Flash Point (°C) |
| Ethyl acetoacetate | 180.8[1] | 70[1] |
| Methyl acetoacetate | 169-170[2] | Not specified |
| Diethyl malonate | 199 | 93[3] |
| Ethyl benzoylacetate | 265-270 | 140[4] |
Note: Boiling and flash points are not direct measures of decomposition but indicate the general thermal robustness of the compounds.
Experimental Protocols
To generate robust comparative data, standardized thermal analysis protocols are essential. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a compound begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A calibrated thermogravravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the thiazole-based β-keto ester into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Calculate the temperatures for 5% (T5%) and 10% (T10%) mass loss to quantify thermal stability.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions or decomposition events that involve a change in heat flow.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the thiazole-based β-keto ester into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Maintain a constant inert gas purge (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting or decomposition point (e.g., 300 °C).
-
-
Data Analysis:
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The peak of an endothermic event corresponds to the melting point.
-
The area under the melting peak corresponds to the enthalpy of fusion.
-
Sharp exothermic peaks often indicate decomposition.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for a comparative thermal stability analysis and a conceptual signaling pathway that could be influenced by thermally stable drug candidates.
Caption: Workflow for Comparative Thermal Stability Analysis.
Caption: Conceptual Signaling Pathway Inhibition.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 3-oxo-3-thiazol-2-yl-propionate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. Ethyl 3-oxo-3-thiazol-2-yl-propionate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods for its characterization and quality control. This guide provides a comparative overview of potential analytical techniques for the quantification of this compound, complete with detailed experimental protocols and representative performance data to aid in method selection and cross-validation.
Due to the limited availability of published, validated analytical methods for this specific intermediate, this guide presents a comparison of common chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—based on their applicability to structurally similar molecules such as beta-keto esters and thiazole-containing compounds. The performance data presented herein is representative and should be verified through internal validation studies.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of expected performance characteristics for the analysis of this compound using three common analytical platforms.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.0005 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~0.0015 µg/mL |
| Specificity | Moderate to High | High | Very High |
| Throughput | High | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are provided as a starting point for the development of methods for the analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is often the first choice for the analysis of non-volatile, polar to semi-polar organic molecules due to its robustness and wide availability. For beta-keto esters, challenges such as keto-enol tautomerism can affect peak shape.[1] Method optimization, including mobile phase pH and temperature, may be necessary to achieve symmetric peaks.[1]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start at 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (likely in the range of 254-280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the sample to be analyzed in the same solvent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis. This method offers high specificity due to the mass fragmentation patterns.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the target compound.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Create calibration standards by diluting the stock solution.
-
Dissolve the test sample in the same solvent to a concentration within the calibration range.
-
An internal standard (e.g., a structurally similar ester not present in the sample) can be added to all solutions to improve precision.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification or analysis in complex matrices. A sensitive LC-MS/MS assay has been developed for the quantification of other thiazolidinedione compounds in biological matrices.[2]
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 or similar reverse-phase column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) with a rapid gradient.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Source Parameters: Optimized for the specific instrument and compound (e.g., spray voltage, gas flows, and temperature).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard solution of the compound.
-
-
Sample Preparation:
-
Prepare stock and calibration solutions as described for HPLC-UV, using a mobile-phase compatible solvent.
-
Sample preparation may involve a simple "dilute-and-shoot" approach or a more extensive extraction if the matrix is complex.
-
Mandatory Visualizations
To ensure the reliability and comparability of analytical data, a structured workflow for method validation and cross-validation is essential.
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational framework for developing and comparing analytical methods for this compound. The choice of method will ultimately be dictated by the specific requirements of the analysis. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of reliable and accurate data, in accordance with regulatory guidelines.[3][4]
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. wjarr.com [wjarr.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-oxo-3-thiazol-2-YL-propionate
Essential Safety and Handling Guide for Ethyl 3-oxo-3-thiazol-2-yl-propionate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 212621-63-1[1][2] |
| Molecular Formula | C8H9NO3S[1] |
| Molecular Weight | 199.23 g/mol [1] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, thermoplastic elastomer - TPE). Consider double-gloving.[4][5][6][7] | To prevent skin contact. Nitrile and TPE gloves offer good chemical resistance.[4][5][6] |
| Eye Protection | Chemical splash goggles or a face shield.[6][7][8] | To protect against accidental splashes that could cause serious eye irritation.[6] |
| Body Protection | A fully-buttoned laboratory coat.[6][7] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[7] If handling outside a fume hood or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is recommended.[6][9] | To avoid inhalation of potential vapors or aerosols.[7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents.[12][13] The storage area should be secure and accessible only to authorized personnel.
Handling and Preparation
-
Engineering Controls: All handling of the compound, especially when in solid or concentrated form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above before handling the chemical.
-
Weighing and Transferring: Handle with care to avoid creating dust or aerosols. Use spark-proof tools and take precautionary measures against static discharge.[12]
-
Solution Preparation: When dissolving, slowly add the solvent to the compound to minimize splashing.[6]
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7][10]
-
Do not use combustible materials like paper towels for the initial absorption of large quantities.[7]
-
Collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[10][12]
-
Clean the spill area with soap and water, and decontaminate any equipment used.[14]
-
-
Large Spills:
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[16] If irritation persists, seek medical attention.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing the compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, compatible hazardous waste container.[7]
-
The container should be tightly sealed and made of a material that will not react with the chemical.[7]
-
Label the container with "Hazardous Waste" and the full chemical name.[7]
-
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[7]
-
Final Disposal:
Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. This compound | 212621-63-1 [chemicalbook.com]
- 3. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. palmflex.com [palmflex.com]
- 5. aftfasteners.com [aftfasteners.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
